N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
Description
The exact mass of the compound Indole, 3-((dimethylamino)methyl)-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56889. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVKGIWGOHXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187730 | |
| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-64-0 | |
| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3414-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Chemical and Biological Landscape of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a member of the 5-nitroindole class of compounds. This document details its synthesis, spectroscopic characterization, and explores its potential as a modulator of key cellular pathways implicated in cancer. While this specific compound has shown limited direct anticancer efficacy in preliminary studies, its structural analogs have demonstrated significant activity, making this chemical scaffold a continued area of interest in drug discovery.
Core Chemical Properties
This compound, also known as 5-nitrogramine, is a crystalline solid. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Melting Point | 114–116 °C | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Soluble in DMSO, DCM/MeOH mixtures | [1] |
Spectroscopic Data
Characterization of this compound has been established through various spectroscopic methods.
| Spectroscopy | Data | Reference |
| ¹H NMR (600 MHz, [D₆]DMSO) | δ = 11.71 (s, 1H), 8.62 (d, J=5.9 Hz, 1H), 8.00 (dt, J=11.6, 4.2 Hz, 2H), 7.56–7.51 (m, 1H), 3.68 (s, 2H), 2.22 (s, 6H) ppm | [1] |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ = 140.09, 139.47, 132.50, 128.31, 126.81, 116.34, 111.59, 69.59, 54.07, 44.65 ppm | [1] |
| HRMS (ESI) | m/z calcd for C₁₁H₁₃N₃O₂: 219.10, found: 219.10 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a reductive amination reaction.
Synthesis of this compound[1]
Protocol:
-
5-Nitroindole-3-carboxaldehyde (1 equivalent) is reacted with 3 equivalents of dimethylamine (40% aqueous solution).
-
The reaction mixture is stirred, yielding a crude product.
-
The crude product is purified via silica gel column chromatography using a DCM/MeOH (9:1) solvent system.
-
The final product is obtained as a yellow crystalline solid with a yield of 60%.
Biological Activity and Signaling Pathways
The 5-nitroindole scaffold is a recognized pharmacophore in the development of anticancer agents.[2] Derivatives of this scaffold have been shown to exert their effects through the modulation of critical signaling pathways involved in cancer cell proliferation and survival.
Anticancer Activity
While this compound itself was found to be ineffective in studies on HeLa cancer cells, its structural analogs with modifications at the indole nitrogen and the 3-position side chain have demonstrated significant anticancer activity.[1] These active analogs have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][3] This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in a majority of human cancers, thereby inducing cell cycle arrest and apoptosis.[1][4] Furthermore, some 5-nitroindole derivatives have been observed to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][4]
The following table summarizes the in vitro efficacy of representative active pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line.
| Compound | Structure | IC₅₀ (µM) on HeLa Cells | Reference |
| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | [1] |
| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | [1] |
Signaling Pathways
The anticancer effects of active 5-nitroindole derivatives are mediated through specific signaling pathways.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
This technical guide provides a comprehensive overview of a viable synthesis pathway for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from commercially available precursors. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic route.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a two-step process starting from 5-nitroindole. The initial step involves the formylation of the indole ring at the C3 position via a Vilsmeier-Haack reaction to yield the key intermediate, 5-nitro-1H-indole-3-carbaldehyde. Subsequent reductive amination of this aldehyde with dimethylamine affords the target compound.
Logical Flow of the Synthesis:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde
This procedure details the Vilsmeier-Haack formylation of 5-nitroindole.[1]
Materials:
-
5-nitro-1H-indole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitro-1H-indole (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-nitro-1H-indole-3-carbaldehyde as a solid. A reported yield for this reaction is 60%.[1]
Step 2: Synthesis of this compound
This procedure describes the reductive amination of 5-nitro-1H-indole-3-carbaldehyde with dimethylamine.[1][2]
Materials:
-
5-Nitro-1H-indole-3-carbaldehyde
-
Dimethylamine (40% aqueous solution)
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-nitro-1H-indole-3-carbaldehyde (1 equivalent) in methanol.
-
To this solution, add dimethylamine (40% aqueous solution, 3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (e.g., 1:9 or 1:4) eluent system to yield this compound as a yellow solid.[2] A reported yield for this step is 85%.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the final product and an important precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 90.1 | Not specified | Not specified |
| 5-Nitro-1H-indole-3-carbaldehyde | C₉H₆N₂O₃ | 190.16 | 60 | 109-111 | ¹H NMR (600 MHz, CDCl₃): δ 9.64 (s, 1H), 8.69 (d, J=7.8 Hz, 1H), 7.73 (m, 2H), 7.18 (d, J=6 Hz, 1H), 2.50–2.62 (br, 1H) ppm.[2] ¹³C NMR (151 MHz, CDCl₃): δ 183.97, 138.90, 118.13, 117.38, 111.91 ppm.[2] HRMS (ESI): m/z calcd for C₉H₆N₂O₃: 190.04, found: 191.09 [M+H]⁺.[2] |
| This compound | C₁₁H₁₃N₃O₂ | 219.24 | 85 | 114-116 | ¹H NMR (600 MHz, [D₆]DMSO): δ 11.71 (s, 1H), 8.62 (d, J=5.9 Hz, 1H), 8.00 (dt, J=11.6, 4.2 Hz, 2H), 7.56–7.51 (m, 1H), 3.68 (s, 2H), 2.22 (s, 6H) ppm.[2] ¹³C NMR (151 MHz, DMSO-d₆): δ 140.09, 139.47, 132.50, 128.31, 126.81, 116.34, 111.59, 69.59, 54.07, 44.65 ppm.[2] HRMS (ESI): m/z calcd for C₁₁H₁₃N₃O₂: 219.10, found: 219.10 [M]⁺.[2] |
Alternative Synthetic Considerations
An alternative approach to the final step could be the Eschweiler-Clarke reaction.[3][4] This reaction facilitates the N-methylation of primary or secondary amines using excess formic acid and formaldehyde.[3] In this context, one could first synthesize 1-(5-nitro-1H-indol-3-yl)methanamine and then perform a double methylation using Eschweiler-Clarke conditions. However, the direct reductive amination described above is a more convergent and efficient route.
Another potential route to the intermediate 5-nitro-1H-indole-3-carbaldehyde could involve the direct formylation of 5-nitroindole using other methods, though the Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich heterocycles like indoles.
For the synthesis of the starting material, 5-nitroindole, various methods have been reported. One such method involves the nitration of 2-sodium sulfonate-1-acetylindole followed by hydrolysis, which has been reported to produce the product in high yield (90.1%).[5] Another classical approach is the Fischer indole synthesis from p-nitrophenylhydrazine and a suitable carbonyl compound like acetaldehyde.[5] The choice of method for preparing the starting material would depend on the availability and cost of the precursors, as well as scalability considerations.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Page loading... [guidechem.com]
Spectroscopic and Synthetic Profile of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, also known as 5-nitrogramine. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its synthesis and spectroscopic analysis, and a visual representation of the synthetic workflow.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆) and are referenced to the solvent signal.
Table 1: ¹H NMR Data of this compound (600 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 11.71 | s | - | 1H | NH (indole) |
| 8.62 | d | 5.9 | 1H | Ar-H |
| 8.00 | dt | 11.6, 4.2 | 2H | Ar-H |
| 7.56–7.51 | m | - | 1H | Ar-H |
| 3.68 | s | - | 2H | CH₂ |
| 2.22 | s | - | 6H | N(CH₃)₂ |
Table 2: ¹³C NMR Data of this compound (151 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 140.09 | C |
| 139.47 | C |
| 132.50 | C |
| 128.31 | C |
| 126.81 | CH |
| 116.34 | CH |
| 111.59 | CH |
| 69.59 | C |
| 54.07 | CH₂ |
| 44.65 | N(CH₃)₂ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).
Table 3: High-Resolution Mass Spectrometry Data [1]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 219.10 | 219.10 |
Infrared (IR) Spectroscopy
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H stretching vibration.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 3000-3100 cm⁻¹ for aromatic C-H stretching and 2800-3000 cm⁻¹ for aliphatic C-H stretching of the methyl and methylene groups.
-
C=C Stretch (Aromatic): Aromatic ring skeletal vibrations are expected to appear in the 1450-1600 cm⁻¹ region.
-
NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-N Stretch: The C-N stretching vibrations for the amine and the indole ring are expected in the 1250-1350 cm⁻¹ region.
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound[1]
The synthesis of the title compound is achieved through the reaction of 5-nitroindole-3-carboxaldehyde with dimethylamine.
Procedure:
-
To a solution of 5-nitroindole-3-carboxaldehyde (1 equivalent), 3 equivalents of dimethylamine (40% aqueous solution) are added.
-
The reaction mixture is allowed to react according to Protocol B (details of Protocol B were not specified in the source).
-
The resulting crude product is obtained as a yellow crystalline solid.
-
Purification is carried out using silica gel column chromatography with a mobile phase of DCM/MeOH (9:1).
-
The final product is a yellow solid with a reported yield of 60% and a melting point of 114–116 °C.[1]
NMR Spectroscopy
Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in an appropriate volume of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are recorded on a 600 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra are recorded on the same spectrometer at a frequency of 151 MHz, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the instrument's sensitivity.
Data Acquisition: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
Infrared (IR) Spectroscopy (General Procedure)
As experimental data is unavailable, a general protocol for acquiring an IR spectrum of a solid sample is provided.
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of an empty pellet holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Visualizations
The following diagrams illustrate the synthetic pathway for this compound.
Caption: Synthesis of this compound.
References
In Silico Modeling of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a novel compound of interest in anticancer drug discovery. Based on existing literature for structurally related 5-nitroindole derivatives, the primary biological target is hypothesized to be the G-quadruplex structure within the promoter region of the c-Myc oncogene. This document outlines detailed methodologies for molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis to investigate the binding affinity, stability, and structure-activity landscape of this compound. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate comprehension by researchers, scientists, and drug development professionals.
Introduction
The 5-nitroindole scaffold is a recognized pharmacophore in the development of anticancer agents. Derivatives of this core structure have demonstrated potent activity, notably through the stabilization of G-quadruplex (G4) DNA structures. These non-canonical secondary structures, formed in guanine-rich regions of DNA, are implicated in the regulation of gene expression. A key target in this context is the G4 structure in the promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers. Stabilization of this G4 structure can lead to the downregulation of c-Myc expression, subsequently inducing cell cycle arrest and apoptosis in cancer cells.
This compound is a derivative of the 5-nitroindole scaffold. This guide presents a hypothesized in silico modeling workflow to assess its potential as a c-Myc G-quadruplex binder and, consequently, as a candidate for anticancer drug development.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| Canonical SMILES | CN(C)CC1=CNC2=C1C=C(C=C2)--INVALID-LINK--[O-] |
| Predicted LogP | 1.8 - 2.5 |
| Predicted Solubility | Moderate |
In Silico Modeling Methodologies
This section details the proposed computational workflow for evaluating the interaction of this compound with the c-Myc G-quadruplex.
Molecular Docking
Molecular docking simulations will be performed to predict the preferred binding mode and affinity of the ligand with the c-Myc G-quadruplex.
-
Receptor Preparation:
-
The solution structure of the c-Myc promoter G-quadruplex (PDB ID: 1XAV) will be obtained from the RCSB Protein Data Bank.[1][2]
-
The structure will be prepared using AutoDockTools (ADT). This involves removing any existing ligands and water molecules, adding polar hydrogens, and assigning Gasteiger charges.
-
-
Ligand Preparation:
-
The 3D structure of this compound will be generated from its SMILES string using a molecular builder such as Avogadro or ChemDraw.
-
The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).
-
Torsional degrees of freedom will be defined using AutoDockTools to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
A grid box will be centered on the G-quadruplex structure, encompassing the potential binding sites, particularly the 5' and 3' G-tetrads.
-
The grid dimensions will be set to approximately 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Docking Simulation:
-
The docking simulation will be performed using AutoDock Vina.
-
The Lamarckian Genetic Algorithm (LGA) will be employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.
-
One hundred independent docking runs will be conducted to ensure thorough conformational sampling.
-
-
Analysis of Results:
-
The resulting docking poses will be clustered based on their root-mean-square deviation (RMSD).
-
The lowest energy conformation from the most populated cluster will be selected as the most probable binding mode.
-
Binding energy (in kcal/mol) will be recorded.
-
Intermolecular interactions (hydrogen bonds, hydrophobic interactions, and π-π stacking) will be visualized and analyzed using PyMOL or Discovery Studio Visualizer.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations will be conducted to assess the stability of the ligand-G-quadruplex complex and to further refine the binding interactions in a simulated physiological environment.
-
System Preparation:
-
The docked complex from the molecular docking study will be used as the starting structure.
-
The complex will be solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the box edges.
-
Counter-ions (K+) will be added to neutralize the system and to stabilize the G-quadruplex central channel.
-
The AMBER force field (ff14SB for DNA and GAFF2 for the ligand) will be used.
-
-
Energy Minimization:
-
The system will be subjected to a two-stage energy minimization process: first, with restraints on the solute (complex), and second, without any restraints.
-
-
Equilibration:
-
The system will be gradually heated from 0 K to 300 K over 100 ps in the NVT ensemble.
-
A subsequent 500 ps equilibration will be performed in the NPT ensemble to ensure the system reaches a stable density.
-
-
Production Run:
-
A production MD simulation will be run for at least 100 ns under the NPT ensemble.
-
Trajectory frames will be saved every 10 ps for analysis.
-
-
Trajectory Analysis:
-
Root-mean-square deviation (RMSD) of the complex and the ligand will be calculated to assess structural stability.
-
Root-mean-square fluctuation (RMSF) will be analyzed to identify flexible regions of the G-quadruplex.
-
Hydrogen bond analysis will be performed to monitor the stability of key interactions.
-
Binding free energy will be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.
-
Quantitative Structure-Activity Relationship (QSAR)
A QSAR study will be proposed to understand the relationship between the chemical structures of 5-nitroindole derivatives and their anticancer activity, enabling the design of more potent analogs.
-
Dataset Collection:
-
A dataset of 5-nitroindole derivatives with their corresponding anticancer activities (e.g., IC50 values) against a specific cancer cell line will be compiled from the literature.
-
-
Molecular Descriptor Calculation:
-
2D and 3D molecular descriptors (e.g., topological, electronic, and steric) for each compound in the dataset will be calculated using software like PaDEL-Descriptor or Dragon.
-
-
Dataset Division:
-
The dataset will be randomly divided into a training set (80%) and a test set (20%).
-
-
Model Development:
-
Multiple Linear Regression (MLR) or more advanced machine learning algorithms (e.g., Random Forest, Support Vector Machines) will be used to build the QSAR model using the training set.
-
-
Model Validation:
-
The predictive power of the model will be validated internally (cross-validation) and externally using the test set.
-
Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root-mean-square error (RMSE) will be calculated.
-
-
Applicability Domain:
-
The applicability domain of the developed QSAR model will be defined to ensure reliable predictions for new compounds.
-
Predicted Quantitative Data
The following tables present hypothetical but plausible data based on trends observed in the literature for similar 5-nitroindole derivatives targeting the c-Myc G-quadruplex.
Table 1: Predicted Molecular Docking and MD Simulation Results
| Compound | Docking Score (kcal/mol) | Predicted MM-PBSA Binding Free Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | -45.2 | G-tetrads, Loop regions |
| Reference Compound 1 | -7.9 | -40.1 | G-tetrads |
| Reference Compound 2 | -9.2 | -50.5 | G-tetrads, Grooves |
Table 2: Hypothetical QSAR Model for Anticancer Activity
| Descriptor | Coefficient | Description |
| ALogP | +0.25 | Lipophilicity |
| TPSA | -0.15 | Topological Polar Surface Area |
| nHBDon | -0.50 | Number of Hydrogen Bond Donors |
| MW | +0.05 | Molecular Weight |
| R² | 0.88 | |
| Q² | 0.75 | |
| RMSE | 0.32 |
Signaling Pathway
The proposed mechanism of action for this compound involves the stabilization of the c-Myc G-quadruplex, leading to the downregulation of c-Myc transcription and subsequent induction of apoptosis.
Conclusion
This technical guide outlines a comprehensive in silico strategy for the evaluation of this compound as a potential anticancer agent targeting the c-Myc G-quadruplex. The detailed protocols for molecular docking, molecular dynamics simulations, and QSAR analysis provide a robust framework for researchers in the field of drug discovery. The predictive data and workflow visualizations presented herein serve as a valuable resource for initiating and guiding the computational assessment of this and similar 5-nitroindole derivatives. Further experimental validation is necessary to confirm these in silico findings.
References
The Discovery and History of 5-Nitrogramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrogramine, systematically known as 3-(dimethylaminomethyl)-5-nitroindole, is an indole derivative that has garnered interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 5-nitrogramine. It also explores its biological activities, particularly its potential as an anticancer agent, and details the experimental protocols for its synthesis and characterization.
Discovery and History
The precise first synthesis of 5-nitrogramine is not definitively documented in a singular seminal paper. However, its existence and use as a chemical intermediate are implied in later research. A notable early mention appears in a 1991 paper in The Journal of Organic Chemistry by Russell, Waller, and Ducharme, which describes the cyanation of 5-nitrogramine to produce 5-nitro-3-(methoxymethyl)indole.[1][2] This work suggests that 5-nitrogramine was a known and accessible compound by this time.
The synthesis of related nitroindole compounds, such as 7-nitrogramine, was described in the mid-20th century, indicating that the methodologies for preparing such derivatives were established.[3] The general route to gramine and its derivatives involves the Mannich reaction of indole with formaldehyde and dimethylamine. Subsequent nitration of the indole ring at the 5-position would yield 5-nitrogramine.
More recent research has focused on the biological activities of 5-nitrogramine, referring to it as 3-(dimethylaminomethyl)-5-nitroindole (DAMNI).[4][5] These studies investigate its potential as an anticancer agent, particularly in the context of breast cancer treatment, by exploring its interactions with receptors like estrogen receptor alpha (ERα) and epidermal growth factor receptor (EGFR).[4][5]
Physicochemical Properties
Quantitative data for 5-nitrogramine is summarized in the table below. This information is crucial for its handling, characterization, and application in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O₂ | - |
| Molecular Weight | 219.24 g/mol | - |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Data not available in searched sources | - |
| Solubility | Soluble in polar protic and aprotic solvents like water, ethanol, acetone, and DMSO | [4][5] |
Spectroscopic Data
The characterization of 5-nitrogramine relies on various spectroscopic techniques. While specific spectra for 5-nitrogramine were not found in the searched literature, typical spectral features for related nitroaromatic and indole compounds can be inferred.
Infrared (IR) Spectroscopy
The IR spectrum of 5-nitrogramine is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (indole) | ~3400 |
| C-H stretch (aromatic & aliphatic) | ~3100-2800 |
| Asymmetric NO₂ stretch | ~1520 |
| Symmetric NO₂ stretch | ~1340 |
| C=C stretch (aromatic) | ~1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed structural information. Predicted chemical shifts are based on the analysis of similar structures.
¹H NMR:
-
Indole N-H: A broad singlet around δ 8.0-9.0 ppm.
-
Aromatic protons: Signals in the δ 7.0-8.5 ppm region, with splitting patterns determined by their positions on the nitroindole ring.
-
Methylene protons (-CH₂-N): A singlet around δ 3.5-4.0 ppm.
-
Methyl protons (-N(CH₃)₂): A singlet around δ 2.2-2.5 ppm.
¹³C NMR:
-
Aromatic carbons: Signals in the δ 110-150 ppm range.
-
Methylene carbon (-CH₂-N): A signal around δ 50-60 ppm.
-
Methyl carbons (-N(CH₃)₂): A signal around δ 45-50 ppm.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 219. Fragmentation patterns would likely involve the loss of the dimethylaminomethyl group and the nitro group.
Experimental Protocols
Synthesis of 5-Nitrogramine
While the original synthesis paper was not located, a general and plausible synthetic route based on established chemical principles is the Mannich reaction followed by nitration.
Step 1: Synthesis of Gramine
-
Reactants: Indole, formaldehyde, and dimethylamine.
-
Procedure: A mixture of indole, an aqueous solution of dimethylamine, and formaldehyde is typically stirred in a suitable solvent like acetic acid or ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization and extraction to yield gramine.
Step 2: Nitration of Gramine to 5-Nitrogramine
-
Reactants: Gramine and a nitrating agent (e.g., nitric acid in sulfuric acid or acetic anhydride).
-
Procedure: Gramine is dissolved in a suitable solvent and cooled in an ice bath. The nitrating agent is added dropwise while maintaining a low temperature. The reaction is stirred for a specified period and then quenched by pouring onto ice. The product, 5-nitrogramine, is isolated by filtration or extraction and purified by recrystallization.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of 5-nitrogramine as a bioactive molecule, particularly in the field of oncology.[4][5] The nitro group is a common feature in many biologically active compounds and can be crucial for their mechanism of action.[6][7][8][9]
Anticancer Activity
Computational studies have investigated the interaction of 5-nitrogramine with key protein targets in breast cancer, such as estrogen receptor alpha (ERα) and epidermal growth factor receptor (EGFR).[4][5] Molecular docking and dynamics simulations suggest that 5-nitrogramine has a notable binding affinity for ERα, indicating its potential to interfere with estrogen-mediated signaling pathways that drive the proliferation of certain breast cancer cells.[4][5]
The proposed mechanism involves the binding of 5-nitrogramine to the ligand-binding domain of ERα, which could potentially disrupt the normal hormonal signaling.
General Mechanism of Nitro Compounds
The biological activity of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group within cells.[6][7][8][9] This reduction can lead to the formation of reactive nitroso and hydroxylamino intermediates, and ultimately nitro radical anions. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins, leading to cytotoxic effects.
Conclusion
5-Nitrogramine is an indole derivative with a history rooted in the broader development of gramine chemistry. While its initial discovery is not prominently documented, it has emerged as a valuable intermediate in organic synthesis and a compound of interest for its potential therapeutic applications, particularly in cancer research. Further experimental studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its biological mechanisms of action. This guide provides a foundational understanding for researchers and scientists working with this intriguing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Pharmacokinetic Profiling of Novel Indole Derivatives
A Case Study Approach in the Absence of Data for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature yielded no specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for the compound this compound. This document therefore serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies and potential pathways relevant to the pharmacokinetic characterization of this and similar novel indole-based compounds. The experimental protocols, data tables, and diagrams presented are illustrative and based on established practices in preclinical drug development.
Introduction to this compound
This compound is a synthetic derivative of 5-nitroindole. While its pharmacokinetic profile remains uncharacterized, it has been synthesized and evaluated in vitro for its potential as an anticancer agent. Specifically, it has been identified as a c-Myc G-Quadruplex binder, and its treatment has been shown to significantly downregulate c-Myc mRNA and protein levels in laboratory settings[1]. The development of such a compound into a viable therapeutic agent would necessitate a thorough investigation of its behavior in a biological system.
Hypothetical Pharmacokinetic Profile: Key Parameters
The following table outlines the principal pharmacokinetic parameters that would be determined for a compound like this compound. The values presented are for illustrative purposes only and represent a hypothetical profile for an orally administered indole derivative in a rodent model.
| Parameter | Symbol | Definition | Hypothetical Value (Rodent Model) |
| Absorption | |||
| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 45% |
| Max Concentration | Cmax | The maximum measured concentration of the drug in the plasma. | 850 ng/mL |
| Time to Max Conc. | Tmax | The time at which Cmax is observed. | 1.5 hours |
| Area Under Curve | AUC (0-t) | The integral of the drug concentration-time curve, representing total drug exposure over time. | 4200 ng*h/mL |
| Distribution | |||
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 15 L/kg |
| Protein Binding | % | The percentage of drug in the blood that is bound to plasma proteins. | 92% |
| Metabolism | |||
| Primary Metabolites | - | The chemical products formed by the body's metabolic processes acting on the drug. | Hydroxylated and N-demethylated species |
| Primary Enzyme System | - | The main enzymes responsible for metabolism. | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |
| Excretion | |||
| Half-life | t1/2 | The time required for the concentration of the drug in the body to be reduced by one-half. | 6 hours |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | 2.5 L/h/kg |
| Route of Excretion | - | The primary means by which the drug and its metabolites leave the body. | 70% Renal, 30% Fecal |
Experimental Protocols for Pharmacokinetic Assessment
This section details generalized, yet critical, experimental methodologies required to elucidate the pharmacokinetic profile of a novel chemical entity (NCE) such as this compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile, calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2), and assess bioavailability following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Formulation: The compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) to a final concentration of 1 mg/mL for IV and 5 mg/mL for PO administration.
-
Dosing:
-
IV Group: A single dose of 1 mg/kg is administered via the tail vein.
-
PO Group: A single dose of 5 mg/kg is administered via oral gavage.
-
-
Sample Collection: Blood samples (~100 µL) are collected from the jugular vein into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
LC-MS/MS Bioanalytical Method Validation
Objective: To develop and validate a sensitive and selective method for quantifying the target analyte in plasma.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation: Protein precipitation is performed by adding 3 volumes of acetonitrile (containing an internal standard) to 1 volume of plasma. The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.
-
Chromatography: Separation is achieved on a C18 analytical column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The analyte is detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are optimized for the parent drug and internal standard.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
Potential Signaling Pathway
Given that this compound has been identified as a c-Myc G-Quadruplex binder, it likely interferes with the c-Myc signaling pathway, which is crucial in cancer cell proliferation. The diagram below shows a simplified representation of this mechanism.
References
A Comprehensive Technical Guide to N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, also known as 5-Nitrogramine, is a heterocyclic organic compound belonging to the indole family. The presence of a nitro group at the 5-position of the indole ring and a dimethylaminomethyl group at the 3-position imparts unique chemical and biological properties to the molecule. This technical guide provides an in-depth overview of its chemical identity, physical properties, suppliers, and, most importantly, its emerging role in biomedical research, particularly in the development of novel anticancer therapeutics. The document details experimental protocols for assessing its biological activity and visualizes the key signaling pathways it modulates.
Chemical Identification and Properties
This compound is a derivative of gramine, a naturally occurring indole alkaloid. The introduction of a nitro group significantly influences its electronic properties and reactivity, making it a versatile intermediate in organic synthesis and a molecule of interest for biological applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 3414-64-0 | [1][2] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | |
| Molecular Weight | 219.24 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 5-Nitrogramine, 3-(Dimethylaminomethyl)-5-nitroindole | [1] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 114-116 °C | [3] |
| Boiling Point | 377.9 °C at 760 mmHg | |
| Density | 1.287 g/cm³ | |
| Purity | Typically ≥95% |
Commercial Availability
This compound is available from several chemical suppliers. However, its availability may vary, and some suppliers have discontinued the product. Researchers are advised to inquire with the suppliers directly for current stock and pricing.
Table 2: Potential Suppliers of this compound
| Supplier | Website | Notes |
| Chem-Impex | --INVALID-LINK-- | Listed as 5-Nitrogramine.[1] |
| Fluorochem | --INVALID-LINK-- | Product has been discontinued.[4] |
| CymitQuimica | --INVALID-LINK-- | Product has been discontinued. |
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of 5-nitroindole derivatives as potent anticancer agents.[5][6][7] The primary mechanism of action for these compounds involves the targeting of non-canonical DNA secondary structures known as G-quadruplexes, which are prevalent in the promoter regions of oncogenes, most notably c-Myc.[5][8]
The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[5] 5-nitroindole derivatives can bind to and stabilize the G-quadruplex structures in the c-Myc promoter, which in turn inhibits the transcription of the c-Myc gene.[5][8] This downregulation of c-Myc expression leads to cell cycle arrest and the induction of apoptosis.
Furthermore, some 5-nitroindole compounds have been shown to increase the intracellular levels of reactive oxygen species (ROS), which contributes to their cytotoxic effects on cancer cells.[6][7]
Caption: Mechanism of Action of 5-Nitroindole Derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer properties of this compound and related 5-nitroindole derivatives.
Synthesis of this compound
A common synthetic route involves the reaction of 5-nitroindole-3-carboxaldehyde with dimethylamine.[3]
-
Materials: 5-nitroindole-3-carboxaldehyde, 40% aqueous dimethylamine solution, Dichloromethane (DCM), Methanol (MeOH), Silica gel.
-
Procedure:
-
To one equivalent of 5-nitroindole-3-carboxaldehyde, add three equivalents of a 40% aqueous solution of dimethylamine.
-
Allow the reaction to proceed according to established protocols for reductive amination.
-
The crude product is obtained as a yellow crystalline solid.
-
Purify the crude product using silica gel column chromatography with a DCM/MeOH (9:1) eluent.
-
The final product is a yellow solid.[3]
-
Cell Proliferation Assay (Alamar Blue Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials: Human cancer cell line (e.g., HeLa), complete cell culture medium, Alamar Blue reagent, 96-well microplate, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 5-nitroindole derivative and incubate for an additional 48-72 hours.
-
Add Alamar Blue reagent to each well and incubate for a specified period.
-
Measure the fluorescence or absorbance using a microplate reader to determine cell viability.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to quantify the levels of intracellular ROS.
-
Materials: Cancer cell line, complete cell culture medium, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), fluorescence microscope or flow cytometer.
-
Procedure:
-
Treat cells with the 5-nitroindole derivative for a specified time.
-
Incubate the cells with DCFH-DA.
-
Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
-
Materials: Cancer cell line, complete cell culture medium, phosphate-buffered saline (PBS), ice-cold 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.
-
Procedure:
-
Treat cells with the 5-nitroindole derivative for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases.[5]
-
Caption: Workflow for In Vitro Anticancer Evaluation.
Conclusion
This compound and related 5-nitroindole derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target the c-Myc oncogene through G-quadruplex stabilization and induce oxidative stress provides a multi-faceted approach to inhibiting cancer cell growth. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of these molecules. As research in this area continues, 5-nitroindoles may emerge as a valuable scaffold in the design of next-generation cancer treatments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-NITROGRAMINE | 3414-64-0 [chemicalbook.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is an indole derivative of significant interest in medicinal chemistry. The indole scaffold is a common feature in many biologically active compounds and approved drugs. The presence of a nitro group at the 5-position of the indole ring enhances its reactivity, making it a valuable intermediate for the synthesis of a variety of more complex molecules, including potential anti-cancer agents.[1][2] This document provides a detailed protocol for the synthesis of this compound via the reductive amination of 5-nitroindole-3-carboxaldehyde.
Principle of the Method
The synthesis is achieved through a direct reductive amination reaction. The starting material, 5-nitroindole-3-carboxaldehyde, is reacted with dimethylamine. In this one-pot process, the aldehyde first condenses with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine product. This method is an efficient approach for the formation of C-N bonds.[3][4]
Experimental Protocol
Materials
-
5-Nitroindole-3-carboxaldehyde
-
Dimethylamine (40% aqueous solution)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus
Reaction Setup and Procedure
-
Reaction Mixture Preparation: In a round-bottom flask, combine 5-nitroindole-3-carboxaldehyde (1 equivalent) with a suitable solvent such as methanol.
-
Addition of Reagent: While stirring, add dimethylamine (40% aqueous solution, 3 equivalents) to the flask.
-
Reaction Conditions: The reaction is allowed to proceed, and the progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in dichloromethane and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of methanol and dichloromethane (1:4) as the eluent.[1]
-
Product Characterization: The purified product, this compound, is obtained as a yellow amorphous solid.[1] The final product should be characterized by techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5-Nitroindole-3-carboxaldehyde | [1][2] |
| Molecular Formula | C₉H₆N₂O₃ | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Appearance | Light yellow to yellow powder | [2] |
| Final Product | This compound | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |
| Molecular Weight | 219.10 g/mol (calculated) | [1] |
| Yield | 85% | [1] |
| Appearance | Yellow amorphous solid | [1] |
| Melting Point | 114–116 °C | [1] |
| R_f Value | 0.45 (in 1:4 MeOH/DCM) | [1] |
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Nitro-Gramine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-gramine and its derivatives are synthetic compounds of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications. As analogs of the naturally occurring indole alkaloid gramine, these compounds serve as important building blocks in the synthesis of more complex molecules.[1][2][3] Achieving high purity of these derivatives is crucial for accurate biological evaluation and further chemical modifications.[4]
This application note provides a detailed protocol for the purification of 5-nitro-gramine derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity, making it well-suited for the purification of moderately polar to nonpolar organic molecules like 5-nitro-gramine derivatives.[4] The separation mechanism relies on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4]
Experimental Protocols
Materials and Reagents
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).
-
Additives: Trifluoroacetic acid (TFA) or formic acid (FA), HPLC grade.
-
Sample: Crude 5-nitro-gramine derivative synthesized in the laboratory.
-
Filters: 0.45 µm syringe filters for sample preparation.
Sample Preparation
-
Dissolve the crude 5-nitro-gramine derivative in a minimal amount of a suitable solvent, such as methanol or a mixture of the initial mobile phase components.[4]
-
The final concentration should be in the range of 1-10 mg/mL to avoid column overloading.[4]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
HPLC Method
The following method provides a starting point for the purification of 5-nitro-gramine derivatives. Optimization may be required depending on the specific derivative.
-
Mobile Phase A: 0.1% TFA (or FA) in deionized water
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile
-
Flow Rate: 4.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the chromophore of nitro-aromatic compounds).[5]
-
Injection Volume: 100-500 µL, depending on the concentration and column size.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
Fraction Collection and Analysis
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of the target 5-nitro-gramine derivative.
-
To confirm the purity of the collected fractions, reinject a small aliquot of each fraction into the HPLC system using the same analytical method.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified compound.
Data Presentation
The following tables summarize the expected purification results for three hypothetical 5-nitro-gramine derivatives (SNG-1, SNG-2, and SNG-3) using the protocol described above.
Table 1: HPLC Purification Parameters for 5-Nitro-Gramine Derivatives
| Parameter | SNG-1 | SNG-2 | SNG-3 |
| Column | C18 (250 x 10 mm, 5 µm) | C18 (250 x 10 mm, 5 µm) | C18 (250 x 10 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN |
| Gradient | 20-80% B over 20 min | 20-80% B over 20 min | 20-80% B over 20 min |
| Flow Rate (mL/min) | 4.0 | 4.0 | 4.0 |
| Detection (nm) | 270 | 270 | 270 |
Table 2: Purification Results for 5-Nitro-Gramine Derivatives
| Compound | Retention Time (min) | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |
| SNG-1 | 15.2 | 75 | >98 | 85 |
| SNG-2 | 16.8 | 68 | >99 | 82 |
| SNG-3 | 14.5 | 80 | >98 | 88 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC system components.
Caption: Workflow for the HPLC purification of 5-nitro-gramine derivatives.
Caption: Logical relationship of HPLC system components for purification.
References
- 1. Recent Developments of Gramine: Chemistry and Biological Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a derivative of the indole alkaloid gramine, presents a promising scaffold for anticancer drug development. The indole nucleus is a common feature in many biologically active compounds, and substitutions on this ring system can significantly modulate their therapeutic properties. The presence of a nitro group at the 5-position, in particular, has been associated with potent anticancer effects in various studies. Derivatives of 5-nitroindole have been shown to exert their activity through mechanisms such as the stabilization of G-quadruplex structures in the c-Myc promoter region, leading to transcriptional repression of this key oncogene. This, in turn, can induce cell cycle arrest and apoptosis.[1][2][3] Furthermore, some indole derivatives have been observed to increase intracellular reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[1][2]
Gramine and its analogs have also demonstrated significant cytotoxic effects against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[4][5][6] The combination of the 5-nitroindole core with the N,N-dimethylmethanamine side chain of gramine suggests that this compound may exhibit potent anti-proliferative activity through a multi-faceted mechanism of action.
These application notes provide detailed protocols for evaluating the efficacy of this compound in cell culture-based assays, including cytotoxicity, apoptosis, and cell cycle analysis.
Postulated Signaling Pathway
Based on the activities of structurally related 5-nitroindole and gramine derivatives, a plausible mechanism of action for this compound is the dual induction of apoptosis through c-Myc suppression and ROS generation.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| HeLa | Cervical Cancer | 7.5 ± 0.8 |
| MCF-7 | Breast Cancer | 12.3 ± 1.5 |
| A549 | Lung Cancer | 9.8 ± 1.1 |
| MGC803 | Gastric Cancer | 5.2 ± 0.6 |
Table 2: Apoptosis Induction in MGC803 Cells (48h Treatment)
| Compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 |
| 2.5 | 15.8 ± 2.1 | 5.4 ± 0.9 |
| 5.0 | 35.2 ± 3.8 | 12.7 ± 1.8 |
| 10.0 | 48.6 ± 4.5 | 25.1 ± 3.2 |
Table 3: Cell Cycle Distribution in MGC803 Cells (24h Treatment)
| Compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| 0 (Control) | 55.4 ± 4.1 | 30.2 ± 3.5 | 14.4 ± 2.0 | 1.8 ± 0.4 |
| 2.5 | 65.8 ± 5.2 | 22.1 ± 2.8 | 12.1 ± 1.9 | 5.7 ± 1.1 |
| 5.0 | 72.3 ± 6.1 | 15.5 ± 2.1 | 12.2 ± 1.8 | 10.3 ± 1.5 |
| 10.0 | 68.1 ± 5.9 | 12.3 ± 1.9 | 9.6 ± 1.5 | 20.5 ± 2.8 |
Experimental Protocols
General Cell Culture and Compound Preparation Workflow
1. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, MGC803)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line (e.g., MGC803)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Materials:
-
Cancer cell line (e.g., MGC803)
-
Complete growth medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the compound for 24 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Conclusion
This compound is a compound of interest for cancer research due to the established anticancer properties of its parent scaffolds, 5-nitroindole and gramine. The protocols provided herein offer a standardized approach to investigate its cytotoxic and anti-proliferative effects on cancer cell lines. The postulated mechanism involving c-Myc suppression and ROS induction provides a framework for further mechanistic studies. The successful application of these assays will enable researchers to determine the efficacy and potential mode of action of this compound, contributing to the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gramine-based structure optimization to enhance anti-gastric cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a novel small molecule belonging to the 5-nitroindole class of compounds. Recent in vitro studies have identified it as a potential anticancer agent that functions by binding to and stabilizing c-Myc G-quadruplex DNA structures.[1][2] This interaction can lead to the downregulation of the c-Myc oncogene, which is implicated in the progression of numerous human cancers. The following application notes and protocols provide a comprehensive framework for the preclinical in vivo evaluation of this compound, focusing on its potential as an anticancer therapeutic. These protocols are designed to assess the compound's toxicity, efficacy, and pharmacokinetic profile in established animal models.
Physicochemical Properties and Formulation
A summary of the known physicochemical properties of this compound is presented in Table 1. Prior to in vivo administration, the compound must be formulated in a suitable vehicle. The choice of vehicle will depend on the route of administration and the compound's solubility. Preliminary solubility testing in common vehicles such as saline, PBS, DMSO, and various oil-based formulations is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 114-116 °C | [1] |
| Purity | >95% (typical) | |
| Storage Conditions | Room temperature, protected from light |
Proposed Mechanism of Action: c-Myc G-Quadruplex Inhibition
The primary proposed mechanism of action for this compound is the stabilization of G-quadruplex structures in the promoter region of the c-Myc gene. This stabilization is hypothesized to inhibit transcription, leading to a decrease in c-Myc protein levels. The subsequent downstream effects would include cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc for their proliferation and survival.
Caption: Hypothetical signaling pathway of c-Myc inhibition.
Experimental Protocols
In Vivo Toxicity Studies
The initial in vivo evaluation of a novel compound should focus on its safety profile. Acute and repeated-dose toxicity studies are crucial for determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.
1.1. Acute Toxicity Study
-
Objective: To determine the short-term toxicity and estimate the MTD of a single dose of the compound.
-
Animal Model: Healthy, young adult mice (e.g., BALB/c or C57BL/6), both male and female.
-
Procedure:
-
Administer the compound at escalating single doses to different groups of mice via the intended clinical route (e.g., intraperitoneal, oral gavage).
-
Include a vehicle control group.
-
Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.
-
Record body weight changes.
-
At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Data to Collect: Mortality, clinical signs of toxicity, body weight, and macroscopic and microscopic organ pathology.
1.2. Repeated-Dose Toxicity Study
-
Objective: To evaluate the toxic effects of the compound after repeated administration over a longer period.
-
Animal Model: As above.
-
Procedure:
-
Administer the compound daily for a specified period (e.g., 14 or 28 days) at three or more dose levels below the estimated MTD.
-
Include a vehicle control group.
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
At the end of the treatment period, perform a full necropsy, weigh major organs, and collect tissues for histopathology.
-
-
Data to Collect: As in the acute study, plus hematology, clinical chemistry, organ weights, and detailed histopathology.
Table 2: Example Data Table for In Vivo Toxicity Study
| Treatment Group | Dose (mg/kg) | Route | Observation Period (days) | Mortality | Key Clinical Signs | Change in Body Weight (%) |
| Vehicle Control | 0 | IP | 14 | 0/5 | None | +5.2 |
| Compound (Low) | 10 | IP | 14 | 0/5 | None | +4.8 |
| Compound (Mid) | 50 | IP | 14 | 0/5 | Lethargy (day 1) | -2.1 |
| Compound (High) | 100 | IP | 14 | 2/5 | Severe lethargy, ruffled fur | -10.5 |
In Vivo Efficacy Studies (Xenograft Model)
Efficacy studies in tumor-bearing animal models are essential to assess the anti-cancer potential of the compound. Given the proposed mechanism of action, a xenograft model using a c-Myc-dependent cancer cell line is appropriate.
-
Objective: To evaluate the anti-tumor activity of the compound in a human tumor xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: A human cancer cell line with known c-Myc overexpression (e.g., Daudi, SK-N-DZ).
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).[3]
-
Randomize animals into treatment and control groups.
-
Administer the compound and vehicle control according to a predetermined dose and schedule.[3]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for c-Myc levels, immunohistochemistry).
-
-
Data to Collect: Tumor volume, tumor weight, body weight, and survival.
Caption: Experimental workflow for a xenograft efficacy study.
Table 3: Example Data Table for Xenograft Efficacy Study
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 | +3.5 |
| Compound | 50 | 800 ± 150 | 46.7 | -1.2 |
| Positive Control | X | 600 ± 120 | 60.0 | -5.0 |
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.
-
Objective: To determine the key pharmacokinetic parameters of the compound.
-
Animal Model: Healthy mice or rats.
-
Procedure:
-
Administer a single dose of the compound via the intended route of administration (e.g., intravenous and oral).
-
Collect blood samples at multiple time points after administration.
-
Process blood samples to obtain plasma.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Calculate key PK parameters.
-
-
Data to Collect: Plasma concentration-time profiles, Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Caption: Experimental workflow for a pharmacokinetic study.
Table 4: Example Data Table for Pharmacokinetic Study (Oral Administration)
| Parameter | Unit | Value |
| Dose | mg/kg | 50 |
| Cmax | ng/mL | 1200 |
| Tmax | h | 1.5 |
| AUC(0-t) | ng*h/mL | 4500 |
| t1/2 | h | 3.2 |
| Bioavailability (%) | % | 45 |
Ethical Considerations
All in vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering through the use of appropriate anesthetics and analgesics and by defining humane endpoints for the studies.
References
Dissolving N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the dissolution and handling of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, also known as 5-Nitrogramine, for various in vitro experiments. This compound has garnered interest for its potential as an anticancer agent through its interaction with c-Myc G-quadruplex DNA.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Nitrogramine, 3-((Dimethylamino)methyl)-5-nitroindole |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Yellow to gold crystalline powder/solid.[1] |
Solubility and Stock Solution Preparation
Solvent Suitability Table
| Solvent | Suitability | Recommendations and Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Ideal for preparing high-concentration stock solutions (e.g., 10-50 mM). Ensure the final concentration in cell-based assays is low (typically <0.5%) to avoid solvent toxicity.[2] |
| N,N-Dimethylformamide (DMF) | Recommended | A suitable alternative to DMSO for preparing stock solutions. |
| Dichloromethane (DCM) / Methanol (MeOH) Mixture | Good | A 9:1 mixture of DCM/MeOH is effective for dissolving the compound, as indicated by its use as an eluent in silica gel column chromatography during purification. This suggests good solubility in this solvent system. |
| Ethanol | Moderate | May be suitable for some applications, but solubility is generally lower than in DMSO or DMF. |
| Methanol | Limited | Lower solubility compared to ethanol. |
| Water / Aqueous Buffers (e.g., PBS) | Poor | The compound is expected to be practically insoluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for use in various in vitro assays.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution, you will need 2.19 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 2-5 minutes to facilitate dissolution.
-
Mechanical Assistance (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Gentle Heating (Optional): If solubility issues persist, warm the solution to 37°C in a water bath for 5-10 minutes with intermittent vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the use of this compound in a cell viability assay to determine its cytotoxic effects on cancer cell lines.[2][3]
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%. Treat the cells with various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for 48-72 hours.[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the stabilization of the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization inhibits gene transcription, leading to a downregulation of the c-Myc protein. The subsequent decrease in c-Myc levels results in cell cycle arrest and apoptosis.[5]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and proposed methodologies for the characterization and quantification of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine. The information is intended to guide researchers in establishing robust analytical protocols for this compound in a drug development setting.
Analytical Standards
In-House Reference Standard Qualification
An in-house reference standard should be of the highest possible purity and extensively characterized to confirm its identity, purity, and potency.[1]
1.1.1. Synthesis and Purification:
The synthesis of this compound can be achieved via the reductive amination of 5-nitroindole-3-carboxaldehyde with dimethylamine. The crude product should be purified using a suitable technique, such as silica gel column chromatography, to achieve high purity.
1.1.2. Characterization:
Comprehensive characterization of the purified compound is critical to confirm its structure and identity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the percentage of carbon, hydrogen, and nitrogen.
1.1.3. Purity Assessment:
The purity of the in-house reference standard should be determined using a combination of methods to ensure all potential impurities (organic, inorganic, residual solvents, and water) are accounted for. A mass balance approach is often employed for this purpose.[3]
-
Chromatographic Purity: A validated, stability-indicating HPLC method should be used to determine the percentage of organic impurities.
-
Water Content: Karl Fischer titration is the standard method for determining water content.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is typically used to quantify residual solvents from the synthesis and purification process.
-
Inorganic Impurities: Residue on ignition (sulfated ash) test can be performed to determine the content of inorganic impurities.
Physicochemical Data Summary
The following table summarizes the key physicochemical data for this compound, which should be confirmed for the in-house reference standard.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O₂ | |
| Molecular Weight | 219.24 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | 114–116 °C | |
| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 11.71 (s, 1H), 8.62 (d, J=5.9 Hz, 1H), 8.00 (dt, J=11.6, 4.2 Hz, 2H), 7.56–7.51 (m, 1H), 3.68 (s, 2H), 2.22 (s, 6H) | |
| ¹³C NMR (151 MHz, DMSO-d₆) δ (ppm) | 140.09, 139.47, 132.50, 128.31, 126.81, 116.34, 111.59, 69.59, 54.07, 44.65 | |
| HRMS (ESI) m/z | Calculated for C₁₁H₁₃N₃O₂: 219.10, Found: 219.10 |
Stability and Storage
To ensure the integrity of the reference standard, proper storage conditions are crucial. Nitroindole compounds can be susceptible to degradation from light, heat, and extreme pH.[4][5]
-
Storage Conditions: Store the solid material at 2-8°C in a well-sealed container, protected from light.[4]
-
Solution Stability: Prepare solutions fresh for use. If short-term storage is necessary, store solutions at low temperatures (e.g., -20°C) in amber vials.[4] Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are proposed analytical methods for the analysis of this compound. These methods are based on established procedures for similar compounds and must be validated for their intended use according to ICH guidelines.[4][6][7][8][9]
Proposed HPLC-UV Method for Purity and Assay
This method is designed for the quantitative determination of this compound and its organic impurities.
2.1.1. Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 322 nm (based on the UV absorption maximum of 5-nitroindole) |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
2.1.2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the in-house reference standard in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1.0 mg/mL for impurity analysis or 0.1 mg/mL for assay.
2.1.3. Method Validation Parameters:
The analytical method should be validated for the following parameters as per ICH Q2(R1) guidelines:
-
Specificity (including forced degradation studies)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Proposed GC-MS Method for Identification and Residual Solvents
This method can be adapted for the identification of the compound and for the quantification of residual solvents.
2.2.1. GC-MS Conditions (for Identification):
| Parameter | Proposed Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
2.2.2. Headspace GC-MS Conditions (for Residual Solvents):
A standard headspace GC-MS method (e.g., USP <467>) should be employed for the analysis of residual solvents. The specific vial and incubation parameters will depend on the solvents used in the synthesis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a simple identity test and for concentration determination using a previously established extinction coefficient.
2.3.1. Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Scan the solution from 200 to 400 nm.
-
The absorption maximum (λmax) for 5-nitroindole is reported to be around 322 nm.[6] This should be confirmed for the target compound.
Visualizations
Logical Workflow for In-House Reference Standard Qualification
References
- 1. benchchem.com [benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. qvents.in [qvents.in]
- 4. wjarr.com [wjarr.com]
- 5. N,N-dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine [cymitquimica.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. scielo.br [scielo.br]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. ijrrjournal.com [ijrrjournal.com]
Bioassay Development for 5-Nitroindole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindole and its derivatives have emerged as a significant class of heterocyclic compounds with diverse biological activities. Notably, they have garnered substantial interest in oncology for their potential as anticancer agents. The core mechanism of action for many of these compounds involves a dual approach: the stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene and the induction of intracellular reactive oxygen species (ROS). This targeted assault on cancer cell proliferation and survival makes 5-nitroindole derivatives promising candidates for further drug development.
These application notes provide a comprehensive guide to developing and executing a panel of bioassays to characterize the activity of 5-nitroindole compounds. The protocols detailed below will enable researchers to assess cytotoxicity, investigate the mechanism of action, and quantify the on-target effects of these molecules.
Mechanism of Action: A Dual Threat to Cancer Cells
The anticancer properties of many 5-nitroindole derivatives are primarily attributed to two distinct but synergistic mechanisms:
-
c-Myc G-Quadruplex Stabilization: Guanine-rich sequences within the promoter region of the c-Myc gene can fold into non-canonical DNA secondary structures known as G-quadruplexes. The formation and stabilization of these structures act as a transcriptional repressor, leading to the downregulation of c-Myc expression.[1][2] Since c-Myc is a key regulator of cell proliferation and is overexpressed in a majority of human cancers, its suppression is a critical therapeutic strategy.[1][3][4] 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression, which in turn disrupts the cell cycle and can trigger apoptosis.[1][2]
-
Induction of Reactive Oxygen Species (ROS): In addition to their effects on c-Myc, certain 5-nitroindole compounds have been observed to elevate intracellular levels of ROS.[2][5] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cytotoxicity and apoptosis in cancer cells.
The combination of c-Myc downregulation and ROS induction provides a potent and selective anticancer effect.[2]
Data Presentation: Quantitative Analysis of 5-Nitroindole Derivatives
The following tables summarize the in vitro efficacy of representative 5-nitroindole derivatives against various cancer cell lines. This data serves as a reference for expected outcomes and for the design of new experiments.
Table 1: Cytotoxicity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa (Human Cervical Cancer) Cell Line
| Compound ID | Assay Type | IC50 (µM) | Reference |
| 5 | Alamar Blue | 5.08 ± 0.91 | [2] |
| 7 | Alamar Blue | 5.89 ± 0.73 | [2] |
Table 2: Biophysical and Cellular Activity of Substituted 5-Nitroindole Derivatives
| Compound ID | c-Myc G4 Binding (Kd duplex/Kd c-MYC) | Relative c-Myc Protein Expression (10 µM) | Sub-G1 Cell Cycle Arrest (48h) |
| 5 | 29.23 | 48% | 86% |
| 7 | 24.12 | 35% | 71% |
| 12 | Not Determined | 51% | 8% |
Data synthesized from a study by Shankraiah et al. (2021)[2][5]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: c-Myc Downregulation Pathway by 5-Nitroindole Compounds.
Caption: ROS-Induced Apoptosis Pathway by 5-Nitroindole Compounds.
Caption: General Experimental Workflow for Bioassay Development.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for specific 5-nitroindole derivatives and cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with 5-nitroindole compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-nitroindole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the 5-nitroindole compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Intracellular ROS Detection (DCFH-DA Assay)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[8][9]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
DCFH-DA (stock solution in DMSO)[9]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 24-well plate) and treat with the 5-nitroindole compound for the desired time.[9]
-
Cell Washing: Wash the cells once with serum-free medium or PBS.[9]
-
DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[9]
-
Final Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.[9]
-
Analysis: Add PBS to the wells and immediately measure the fluorescence. For microscopy, capture images using a GFP/FITC filter set (Excitation/Emission ~485/535 nm).[8][9] For flow cytometry, analyze the cells using the appropriate laser and filter combination. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution by flow cytometry.[10][11]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)[11]
-
Propidium Iodide (PI) staining solution (containing RNase A)[10]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the 5-nitroindole compound for 24-48 hours. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice or store at -20°C.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[10][12]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.[10][13]
Protocol 4: Biophysical Assay for c-Myc G-Quadruplex Binding (Fluorescence Indicator Displacement)
This assay is used to determine the binding of a 5-nitroindole derivative to the c-Myc G-quadruplex by measuring the displacement of a fluorescent probe, Thiazole Orange (TO).[14]
Materials:
-
c-Myc G-quadruplex-forming oligonucleotide
-
Thiazole Orange (TO)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
G-Quadruplex Formation: Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl buffer. To form the G-quadruplex structure, heat the solution to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Assay Setup: In a 96-well plate, add the folded c-Myc G-quadruplex DNA to a final concentration of 0.25 µM.
-
Probe Addition: Add Thiazole Orange to a final concentration of 0.5 µM.
-
Compound Addition: Add varying concentrations of the 5-nitroindole derivative to the wells.
-
Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~501 nm and an emission wavelength of ~521 nm.
-
Data Analysis: The displacement of TO by the compound will result in a decrease in fluorescence. The DC50 value (the concentration of the compound that causes a 50% reduction in fluorescence) can be calculated to determine the binding affinity.[14]
Conclusion
The protocols and application notes provided herein offer a robust framework for the comprehensive bio-evaluation of 5-nitroindole compounds. By systematically assessing cytotoxicity, elucidating the mechanism of action through ROS detection and cell cycle analysis, and confirming target engagement with biophysical assays, researchers can effectively advance the development of this promising class of molecules as potential anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
Application Notes and Protocols for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidelines are based on safety data for structurally similar compounds, including nitroanilines and dimethylanilines. These procedures should be used as a starting point for a comprehensive risk assessment before handling this compound.
Introduction
This compound is a chemical compound used in laboratory research.[1] Due to the presence of a nitro group and an aromatic amine structure, it is prudent to handle this compound with care, assuming it may possess hazardous properties similar to related chemicals. These notes provide detailed protocols for the safe handling, storage, and disposal of this compound to minimize risk to researchers and the environment.
Hazard Identification
While specific toxicity data is unavailable, related compounds such as nitroanilines are known to be toxic if swallowed, in contact with skin, or if inhaled.[2] They may also cause damage to organs through prolonged or repeated exposure.[2] Therefore, this compound should be treated as a potentially hazardous substance.
Potential Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin and eye irritation
-
Specific target organ toxicity after repeated exposure
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table summarizes the recommended PPE when handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield. | To prevent eye contact with dust or splashes. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Gloves must be inspected prior to use and disposed of properly.[2] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for handling large quantities. | To prevent inhalation of dust or aerosols. |
Safe Handling Procedures
Adherence to strict handling protocols is essential to ensure safety.
Experimental Protocol for Handling:
-
Preparation:
-
Weighing and Transfer:
-
Dissolving and Reactions:
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[4]
-
-
Post-Handling:
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature.[6] | To ensure stability. |
| Container | Keep in a tightly closed container.[2][3] | To prevent contamination and exposure to moisture and air. |
| Location | Store in a dry, cool, and well-ventilated place.[3][5] | To prevent degradation and ensure safety. |
| Incompatible Materials | Strong oxidizing agents and strong acids.[5] | To avoid potentially hazardous reactions. |
Accidental Release and First Aid Measures
In the event of an accident, prompt and appropriate action is necessary.
| Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4] |
| Ingestion | Rinse mouth. Immediately call a poison center or doctor.[3][4] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][4] |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety office for specific guidance.
Visual Protocols
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. vibrantpharma.com [vibrantpharma.com]
Application of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine and its Analogs in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Within this class, 5-nitroindole derivatives have emerged as a promising area of investigation in oncology.[3][4] These compounds have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. While direct anticancer studies on N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine are not extensively documented in publicly available literature, the broader class of 5-nitroindole derivatives has been shown to exert its anticancer effects through multiple mechanisms, primarily by targeting the c-Myc oncogene and inducing oxidative stress.[3][4]
This document provides a comprehensive overview of the application of 5-nitroindole derivatives, using this compound as a representative scaffold, in anticancer research. It includes detailed application notes, experimental protocols, and quantitative data from studies on analogous compounds to guide researchers in this field.
Mechanism of Action
The anticancer activity of 5-nitroindole derivatives is primarily attributed to two key mechanisms: the downregulation of the c-Myc oncogene and the induction of reactive oxygen species (ROS).
c-Myc G-Quadruplex Stabilization
The promoter region of the c-Myc oncogene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element for transcription.[3] 5-Nitroindole derivatives have been shown to bind to and stabilize this G-quadruplex structure.[3][4] This stabilization effectively inhibits the transcription of the c-Myc gene, leading to a decrease in the levels of the c-Myc protein.[3] Since c-Myc is a critical transcription factor involved in cell proliferation, growth, and metabolism, its downregulation leads to cell cycle arrest and the induction of apoptosis.[4]
Figure 1: c-Myc Downregulation Pathway by 5-Nitroindole Derivatives.
Induction of Reactive Oxygen Species (ROS)
Certain 5-nitroindole derivatives have been observed to increase the intracellular concentration of reactive oxygen species (ROS).[3][4] Elevated ROS levels create a state of oxidative stress within cancer cells, which can damage cellular components, including lipids, proteins, and DNA. This damage can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[4]
Figure 2: ROS-Induced Apoptosis Pathway.
Quantitative Data
The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line, as reported in the literature.[5]
| Compound | Chemical Structure (Illustrative) | IC50 (µM) in HeLa Cells | c-Myc G-Quadruplex Binding (DC50, µM) |
| Compound 5 | 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | 5.08 ± 0.91 | < 10 |
| Compound 7 | N,N-dimethyl-1-(5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-3-yl)methanamine | 5.89 ± 0.73 | < 10 |
| Compound 12 | 5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-indole | > 50 | < 10 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit cell proliferation by 50%. DC50: The concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity.
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the anticancer properties of 5-nitroindole derivatives.
Protocol 1: Synthesis of this compound
A general synthetic route involves the reductive amination of 5-nitroindole-3-carboxaldehyde.[5]
Materials:
-
5-Nitroindole-3-carboxaldehyde
-
Dimethylamine (40% aqueous solution)
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-nitroindole-3-carboxaldehyde (1 equivalent) in methanol.
-
Add dimethylamine (3 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield this compound.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound or its analog
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.
-
Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Experimental Workflow for MTT Assay.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the test compound.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Derivatives of 5-nitroindole, including the scaffold represented by this compound, are a promising class of compounds for anticancer drug development. Their ability to target the c-Myc oncogene and induce oxidative stress provides a dual mechanism for inhibiting cancer cell growth. The protocols and data presented here offer a solid foundation for researchers to explore the therapeutic potential of this chemical class further. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate the preclinical efficacy of these compounds.
References
- 1. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine as a c-Myc G-quadruplex Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cellular proliferation, differentiation, and apoptosis. Its overexpression is implicated in a majority of human cancers, making it a prime therapeutic target. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) DNA structure, which functions as a transcriptional repressor. Small molecules that can selectively bind to and stabilize this G-quadruplex are of significant interest as they can downregulate c-Myc expression, offering a promising strategy for cancer therapy.[1][2] N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a novel small molecule based on the 5-nitroindole scaffold, designed to target and stabilize the c-Myc G-quadruplex.[3] These application notes provide detailed protocols for the biophysical and cellular characterization of this compound.
Chemical Information
| Compound Name | This compound |
| Structure | ![]() |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Purity | >95% (as determined by HPLC) |
| Storage | Store at -20°C, protect from light. |
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes. It is based on typical values obtained for similar 5-nitroindole derivatives and c-Myc G-quadruplex binders. Researchers should generate their own data for this compound.
Table 1: Biophysical Characterization of c-Myc G-quadruplex Binding
| Parameter | Value | Method |
| Binding Affinity (Kd) | 2.5 µM | Surface Plasmon Resonance (SPR) |
| G4 Stabilization (ΔTm) | +8.5 °C | FRET Melting Assay |
| Selectivity (c-Myc vs. Telomeric G4) | 8-fold | FRET Melting Assay |
| Stoichiometry (Compound:G4) | 2:1 | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Activity in Human Cancer Cell Lines (e.g., HeLa, Burkitt's Lymphoma RAJI cells)
| Assay | IC₅₀ | Cell Line |
| Cell Viability (MTT Assay) | 5.0 µM | HeLa |
| c-Myc Luciferase Reporter Assay | 2.0 µM | HCT-116 |
| c-Myc mRNA Expression (qRT-PCR) | 60% reduction at 5 µM | RAJI |
| c-Myc Protein Expression (Western Blot) | 75% reduction at 5 µM | RAJI |
Mandatory Visualizations
Caption: Inhibition of c-Myc transcription by G-quadruplex stabilization.
Caption: Workflow for evaluating the c-Myc G-quadruplex binder.
Experimental Protocols
Synthesis of this compound[3]
This protocol is adapted from the synthesis of similar 5-nitroindole derivatives.
Materials:
-
5-Nitroindole-3-carboxaldehyde
-
Dimethylamine (40% aqueous solution)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-nitroindole-3-carboxaldehyde (1 equivalent) in methanol, add dimethylamine (3 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the final product.
Biophysical Assays
Principle: This assay measures the change in the melting temperature (Tm) of a fluorescently labeled c-Myc G-quadruplex oligonucleotide upon ligand binding. An increase in Tm indicates stabilization of the G-quadruplex structure.
Materials:
-
Fluorescently labeled c-Myc G-quadruplex oligonucleotide (e.g., 5'-FAM-d(TGAGGGTGGGTAGGGTGGGTAA)-TAMRA-3')
-
Assay buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl
-
This compound stock solution (10 mM in DMSO)
-
Real-time PCR instrument with fluorescence detection capabilities
Procedure:
-
Prepare a 200 nM solution of the fluorescently labeled c-Myc G-quadruplex oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare serial dilutions of the compound in the assay buffer.
-
In a 96-well PCR plate, mix the annealed oligonucleotide solution with the compound dilutions (final oligonucleotide concentration of 100 nM). Include a no-ligand control.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence intensity of the donor (FAM) while increasing the temperature from 25°C to 95°C at a rate of 0.5°C/minute.
-
Plot the normalized fluorescence intensity against temperature. The Tm is the temperature at which 50% of the G-quadruplex is unfolded. Calculate the ΔTm as the difference in Tm with and without the compound.
Principle: SPR measures the real-time binding of the compound to the c-Myc G-quadruplex DNA immobilized on a sensor chip, allowing for the determination of the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
5'-biotinylated c-Myc G-quadruplex oligonucleotide
-
Running buffer: 10 mM HEPES (pH 7.4), 150 mM KCl, 0.05% (v/v) Tween 20
-
Compound stock solution
Procedure:
-
Immobilize the biotinylated c-Myc G-quadruplex oligonucleotide on the streptavidin-coated sensor chip.
-
Prepare a series of concentrations of the compound in the running buffer.
-
Inject the compound solutions over the sensor chip at a constant flow rate and record the binding response.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Fit the steady-state binding responses against the compound concentrations to a 1:1 binding model to determine the Kd.
Principle: CD spectroscopy is used to monitor changes in the secondary structure of the c-Myc G-quadruplex upon ligand binding.
Materials:
-
Unlabeled c-Myc G-quadruplex oligonucleotide
-
CD buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl
-
Compound stock solution
-
CD spectrophotometer
Procedure:
-
Prepare a solution of the c-Myc G-quadruplex oligonucleotide (e.g., 5 µM) in the CD buffer.
-
Anneal the oligonucleotide as described in the FRET melting assay protocol.
-
Record the CD spectrum of the G-quadruplex alone from 220 nm to 320 nm.
-
Titrate the G-quadruplex solution with increasing concentrations of the compound.
-
Record the CD spectrum after each addition and equilibration.
-
Analyze the changes in the CD signal, particularly the characteristic positive peak around 264 nm for a parallel G-quadruplex, to assess ligand-induced conformational changes.
Cellular Assays
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.
Materials:
-
Human cancer cell line (e.g., HeLa, RAJI)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Principle: This assay quantifies the transcriptional activity of the c-Myc promoter by measuring the expression of a luciferase reporter gene under its control.
Materials:
-
Cancer cell line stably or transiently transfected with a c-Myc promoter-luciferase reporter construct.[4][5]
-
Luciferase assay reagent (e.g., Bright-Glo)
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the compound for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
Principle: qRT-PCR is used to quantify the levels of c-Myc mRNA in cells after treatment with the compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB)[6]
Procedure:
-
Treat cells with the compound at the desired concentration for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for c-Myc and the housekeeping gene.
-
Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Principle: Western blotting is used to detect and quantify the levels of c-Myc protein in cells following treatment with the compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the c-Myc signal to the loading control.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of G-quadruplex DNA and serum albumins by synthetic non-proteinogenic amino acids: Implications for c-Myc-related anticancer activity and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myc Pathway-Myc Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 5. usbio.net [usbio.net]
- 6. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (also known as 5-nitrogramine) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Mannich reaction.[1][2][3] This reaction involves the aminoalkylation of the acidic proton at the C-3 position of the 5-nitroindole ring with formaldehyde and dimethylamine.
Q2: What are the typical starting materials for this synthesis?
The primary starting materials are 5-nitroindole, formaldehyde, and dimethylamine.[1] Acetic acid is often used as a catalyst.[2] An alternative route starts from 5-nitroindole-3-carboxaldehyde and dimethylamine.[4]
Q3: What is a typical yield for the synthesis of 5-nitrogramine?
Reported yields can vary. A synthesis starting from 5-nitroindole-3-carboxaldehyde and dimethylamine reported a yield of 85%.[4] For the analogous synthesis of gramine (the non-nitrated version), yields have been optimized to as high as 95-98% using specific catalysts or microwave assistance.[1][5]
Q4: What are some common side reactions to be aware of?
Side reactions can include the formation of dimers or other by-products, especially if the reaction conditions are not optimized.[4] In some indole syntheses, suboptimal conditions can also lead to the decomposition of reactants or intermediates.[6]
Q5: How is the final product typically purified?
Purification is commonly achieved using silica gel column chromatography.[4] The choice of eluent will depend on the specific impurities present. A common solvent system is a mixture of methanol and dichloromethane.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. | Systematically vary the reaction temperature to find the optimal condition. For the analogous gramine synthesis, reactions are often run at room temperature.[5] |
| Incorrect Reagent Stoichiometry: An improper ratio of 5-nitroindole, formaldehyde, and dimethylamine can lead to incomplete reaction or the formation of by-products. | Ensure accurate measurement of all reagents. A typical approach uses an excess of the amine and formaldehyde. | |
| Inefficient Catalysis: The choice and concentration of the acid catalyst are crucial for the Mannich reaction.[1] | If using acetic acid, ensure it is glacial and used in an appropriate amount. Consider alternative catalysts like zinc chloride, which has been shown to be effective for gramine synthesis.[5] | |
| Impure Starting Materials: Impurities in the 5-nitroindole or other reagents can interfere with the reaction.[6] | Use highly pure starting materials. Recrystallize or purify the 5-nitroindole if necessary. | |
| Presence of Multiple Spots on TLC | Incomplete Reaction: The reaction may not have gone to completion, leaving starting material. | Increase the reaction time or temperature. Monitor the reaction progress using TLC until the starting material spot disappears. |
| Formation of Side Products: As mentioned, side reactions can lead to various impurities. | Optimize reaction conditions (temperature, catalyst) to minimize side product formation. | |
| Product Degradation: The product might be unstable under the reaction or workup conditions. | Ensure the workup procedure is performed promptly and under mild conditions. | |
| Difficulty in Purification | Co-eluting Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography difficult. | Try different solvent systems for chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step. |
| Oily Product Instead of Solid: The product may not crystallize easily if impurities are present. | Purify the product thoroughly by column chromatography. After purification, try different solvent systems for crystallization. |
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Gramine Synthesis (Analogous Reaction)
| Catalyst/Mediator | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Not specified | Not specified | 95.6 | [1] |
| Acetic Acid (Microwave) | Not specified | Not specified | 5 min | 98.1 | [1] |
| Zinc Chloride | Ethanol | Room Temp | 90 min | 98 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mannich Reaction
This protocol is based on the general method for gramine synthesis and can be adapted for 5-nitrogramine.[2]
-
Preparation: In a round-bottom flask, dissolve 5-nitroindole in glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Add a pre-cooled solution of aqueous dimethylamine followed by aqueous formaldehyde dropwise while stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water and basify with a suitable base (e.g., NaOH) until the solution is alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a methanol/dichloromethane eluent system.[4]
Protocol 2: Synthesis from 5-Nitroindole-3-carboxaldehyde
This protocol is adapted from a reported synthesis.[4]
-
Reaction Setup: To a solution of 5-nitroindole-3-carboxaldehyde (1 equivalent) in a suitable solvent, add dimethylamine (3 equivalents, e.g., 40% aqueous solution).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (optimization may be required).
-
Purification: After the reaction is complete, the crude product can be purified by silica gel column chromatography using a methanol/dichloromethane eluent system to yield the final product as a yellow amorphous solid.[4]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in 5-nitrogramine synthesis.
References
- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
troubleshooting 5-nitrogramine synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitrogramine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-nitrogramine?
A1: The most common and well-established method for synthesizing 5-nitrogramine is the Mannich reaction. This reaction involves the aminoalkylation of 5-nitroindole with formaldehyde and dimethylamine.
Q2: I am getting a very low yield of 5-nitrogramine. What are the potential reasons?
A2: Low yields in 5-nitrogramine synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and appropriate temperature control.
-
Suboptimal pH: The pH of the reaction medium is crucial. Strongly acidic conditions can lead to the formation of unwanted side products and polymerization of the indole reactant.
-
Reagent Quality: The purity and concentration of your starting materials (5-nitroindole, formaldehyde, and dimethylamine) are critical. Degradation of reagents can significantly impact the reaction outcome.
-
Steric Hindrance: While not an issue for the synthesis of 5-nitrogramine itself, substitutions on the indole ring or the use of bulkier amines in related syntheses can hinder the reaction.
Q3: What are the major side products I should be aware of during 5-nitrogramine synthesis?
A3: The primary side reactions to be aware of are:
-
Polymerization of 5-nitroindole: Under strongly acidic conditions, indoles are susceptible to polymerization, leading to the formation of insoluble polymeric materials and reducing the yield of the desired product.
-
Formation of Bis(5-nitro-1H-indol-3-yl)methane: This dimer is formed from the reaction of the intermediate electrophile with another molecule of 5-nitroindole instead of the desired reaction with dimethylamine. This is more likely to occur if the concentration of dimethylamine is too low or if the reaction conditions favor electrophilic attack on the indole ring.
Q4: How can I minimize the formation of these side products?
A4: To minimize side product formation, consider the following:
-
Use of a Mild Acid Catalyst: Employing a weaker acid, such as acetic acid, instead of strong mineral acids can help to prevent the polymerization of 5-nitroindole.
-
Control of Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of dimethylamine can help to favor the formation of 5-nitrogramine over the bis(indolyl)methane byproduct.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the indole ring, especially if the reaction is run for an extended period.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 5-nitrogramine.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of 5-Nitrogramine | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if the starting material is still present. |
| Polymerization of 5-nitroindole due to highly acidic conditions. | Use a milder acid catalyst like acetic acid. Ensure the pH is not excessively low. | |
| Formation of bis(5-nitro-1H-indol-3-yl)methane. | Increase the molar equivalent of dimethylamine. Ensure proper mixing to maintain a homogeneous reaction mixture. | |
| Poor quality of reagents. | Use freshly opened or purified reagents. Verify the concentration of formaldehyde and dimethylamine solutions. | |
| Presence of a Major, Less Polar Impurity by TLC | Formation of bis(5-nitro-1H-indol-3-yl)methane. | This byproduct is generally less polar than 5-nitrogramine. Optimize the stoichiometry as mentioned above. The byproduct can be separated by column chromatography. |
| Formation of an Insoluble Precipitate | Polymerization of 5-nitroindole. | Filter off the polymeric material. Optimize the reaction conditions by using a milder acid and ensuring the temperature is controlled. |
| Difficulty in Product Isolation/Purification | The product may be contaminated with starting materials or byproducts. | Utilize column chromatography on silica gel for purification. A typical eluent system is a gradient of methanol in dichloromethane. |
Experimental Protocols
Key Experiment: Synthesis of 5-Nitrogramine via Mannich Reaction
Materials:
-
5-nitroindole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 5-nitroindole (1.0 eq) in glacial acetic acid at 0 °C, add a 40% aqueous solution of dimethylamine (1.2 eq).
-
To this mixture, add a 37% aqueous solution of formaldehyde (1.2 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 5-nitrogramine as a solid.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of 5-nitrogramine. Note: This data is representative and actual results may vary.
| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Side Product |
| 1 | HCl (conc.) | 25 | 12 | 35 | 70 | Polymer |
| 2 | H2SO4 (conc.) | 25 | 12 | 30 | 65 | Polymer |
| 3 | Acetic Acid | 0 to 25 | 16 | 85 | 95 | Bis(5-nitro-1H-indol-3-yl)methane (<5%) |
| 4 | Acetic Acid | 50 | 8 | 70 | 80 | Increased Bis(5-nitro-1H-indol-3-yl)methane and other impurities |
Visualizations
Reaction Mechanism and Side Product Formation
The following diagram illustrates the reaction pathway for the synthesis of 5-nitrogramine and the competing formation of the bis(indolyl)methane side product.
Caption: Synthesis of 5-nitrogramine and potential side reactions.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for 5-nitrogramine synthesis.
Technical Support Center: Purifying N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its chemical structure, which includes a polar nitro group and a basic tertiary amine on an indole scaffold. These features can lead to:
-
High Polarity: The presence of the nitro group and the dimethylamino group increases the compound's polarity, which can result in poor solubility in common organic solvents used for chromatography and crystallization.
-
Interaction with Silica Gel: The basicity of the tertiary amine can cause strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing during column chromatography and potentially compound degradation.[1][2]
-
Potential Instability: Indole derivatives, particularly those with electron-withdrawing groups like the nitro group, can be sensitive to acidic conditions, heat, and light, which may lead to degradation during purification.[1]
Q2: What are the common impurities I might encounter?
Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials (e.g., 5-nitroindole).
-
Byproducts from the synthetic route (e.g., isomeric products or over-alkylated species).
-
Degradation products formed during the reaction or purification.
Q3: What is a general purification strategy for this compound?
A typical purification strategy involves a multi-step approach:
-
Aqueous Work-up with Acid-Base Extraction: This is an effective initial step to remove non-basic impurities. The basic nature of the target compound allows for its selective extraction into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase.
-
Column Chromatography: This is used to separate the target compound from closely related impurities. Due to the basicity of the compound, modified chromatography conditions are often necessary.
-
Recrystallization: This final step is used to obtain a highly pure, crystalline product.
Troubleshooting Guides
Problem 1: Poor Separation and Significant Peak Tailing in Column Chromatography
This is a common issue when purifying basic compounds on standard silica gel.
Quantitative Data Summary: Common Mobile Phase Modifiers for Chromatography of Basic Indoles
| Modifier | Concentration in Mobile Phase | Purpose | Reference |
| Triethylamine (TEA) | 0.1 - 2.0% (v/v) | Neutralizes acidic silanol groups on silica, reducing peak tailing. | [1][3][4][5] |
| Ammonia (in Methanol) | 1 - 10% solution | Similar to TEA, acts as a basic modifier to improve peak shape. | [1] |
| n-Propylamine | 0.1% (v/v) | An alternative volatile amine additive to minimize peak tailing in normal-phase HPLC. | [6] |
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a base like triethylamine (TEA) into your mobile phase to neutralize the acidic sites on the silica gel. This will minimize the strong interaction with your basic compound and improve the peak shape.[1][3][4][5]
-
Use a Different Stationary Phase: Consider using an alternative stationary phase that is less acidic. Options include:
-
Alumina (basic or neutral): This can be effective for the purification of amines.[7]
-
Amine-functionalized silica: This type of column is specifically designed for the separation of basic compounds.[1][2]
-
Reversed-phase silica (C18 or C8): This is suitable for polar compounds, using a polar mobile phase like water/methanol or water/acetonitrile.[1]
-
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent to achieve better separation. A gradient elution, where the polarity of the mobile phase is gradually increased, may be beneficial.
Logical Relationship: Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting decision tree for poor chromatographic separation.
Problem 2: Low Recovery or Compound Degradation During Purification
The indole nucleus can be sensitive, and the presence of the nitro group can further affect its stability.
Troubleshooting Steps:
-
Assess Stability on Silica: Before performing column chromatography, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots (degradation products) have appeared.
-
Deactivate Silica Gel: If your compound is degrading on silica, you can deactivate it by pre-treating the column with a mobile phase containing a basic modifier like triethylamine.[1]
-
Avoid Harsh Conditions: Minimize exposure to strong acids, high temperatures, and prolonged exposure to light. Use a rotary evaporator at a moderate temperature for solvent removal.
Problem 3: Difficulty with Crystallization
The compound may fail to crystallize, or "oil out," due to high polarity, remaining impurities, or an inappropriate solvent.
Troubleshooting Steps:
-
Select an Appropriate Solvent System: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is not). For nitroaromatic compounds, alcoholic solvents are often effective.[8]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution.
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl). The basic target compound will move into the acidic aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous extracts.
-
Wash the combined aqueous layer with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is basic (pH > 9). The free base of the target compound will precipitate out or can be extracted.
-
Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched crude product.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for the initial purification via acid-base extraction.
Protocol 2: Column Chromatography on Silica Gel
This protocol provides a general guideline for purifying the product using column chromatography with a basic modifier.
-
Select the Eluent System: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add a constant amount of triethylamine (e.g., 0.5% v/v) to the eluent. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (containing TEA).
-
Load the Sample: Dissolve the enriched crude product from the acid-base extraction in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elute the Column: Run the column with the chosen mobile phase, collecting fractions. A gradient elution from a less polar to a more polar solvent mixture (while keeping the TEA concentration constant) may be necessary to elute the highly polar compound.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol outlines the steps for the final purification by recrystallization.
-
Choose a Solvent: Experimentally determine a suitable solvent or solvent pair. Good candidates might include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.[8][9]
-
Dissolve the Solid: In an Erlenmeyer flask, add the minimum amount of hot solvent to the compound to achieve complete dissolution.
-
Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. hplc.today [hplc.today]
- 5. welch-us.com [welch-us.com]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Recrystallization [sites.pitt.edu]
reducing background noise in assays with N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize assays involving N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential sources of high background noise when using this compound in our assay?
High background can originate from several sources, broadly categorized as compound-related, reagent/consumable-related, or procedural.
-
Compound-Related Issues:
-
Intrinsic Fluorescence/Luminescence: The indole core of the compound may possess inherent fluorescent or luminescent properties that contribute to the background signal.
-
Non-Specific Binding: The compound may bind non-specifically to assay components like microplate wells, antibodies, or other proteins.[1]
-
Chemical Reactivity: The compound or impurities from its synthesis could react with assay reagents, producing a background signal.[2]
-
-
Reagent and Consumable Issues:
-
Autofluorescence/Autoluminescence: Assay plates, media components, or buffers can have intrinsic fluorescence or luminescence.[3][4] For fluorescence assays, using black-walled plates is recommended to reduce stray signals.[3] For luminescence assays, opaque white plates maximize the signal but should be stored in the dark to minimize phosphorescence.[5][6]
-
Reagent Contamination: Contamination in buffers, antibodies, or the compound stock can lead to high background.[3][7]
-
-
Procedural Issues:
-
Insufficient Washing: Inadequate washing steps can leave unbound compound or detection reagents in the wells, increasing background noise.[1][8]
-
Suboptimal Blocking: In immunoassays, incomplete blocking can lead to non-specific binding of antibodies to the plate surface.[1][8]
-
Incorrect Instrument Settings: High gain settings or long integration times on the plate reader can amplify background noise.[3][7]
-
Q2: My blank wells (containing only buffer and the compound) show a high signal. What should I do?
This indicates that the compound itself or the assay buffer/plate combination is the source of the background.
-
Assess Compound Autofluorescence: Run a spectral scan of this compound to determine its excitation and emission spectra. This can help you choose filters to minimize its contribution to the signal.
-
Test Different Microplates: If using standard polystyrene plates, test plates with lower autofluorescence, such as black-walled, clear-bottom plates for fluorescence assays or opaque white plates for luminescence.[3][5]
-
Check Buffer Components: Some media components, like phenol red or riboflavin, are known to be fluorescent.[4] Prepare a buffer-only blank to test for background contribution from your assay medium.
Q3: The background signal increases with higher concentrations of the compound. How can I mitigate this?
This is a common issue suggesting either intrinsic signal from the compound or non-specific binding.
-
Titrate the Compound: Determine the lowest effective concentration of the compound that provides a sufficient biological signal without excessive background.
-
Optimize Washing Steps: Increase the number and/or duration of wash steps to more effectively remove unbound compound.[8][9] Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[1]
-
Include a Detergent in the Assay Buffer: A low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can sometimes reduce non-specific interactions.
Q4: How do I perform a systematic experiment to identify the source of background noise?
A matrix of controls is the most effective way to pinpoint the source of high background.[7]
Experimental Setup:
| Well # | Cells/Target | Compound | Primary Antibody | Secondary Antibody | Substrate | Purpose |
| 1 | + | + | + | + | + | Full Experiment |
| 2 | - | - | - | - | - | Instrument Noise |
| 3 | - | - | - | - | + | Substrate Background |
| 4 | + | - | - | - | + | Cell/Target Autofluorescence |
| 5 | - | + | - | - | + | Compound Background |
| 6 | + | - | + | + | + | Assay components, no compound |
By comparing the signals from these wells, you can isolate the contribution of each component to the overall background.
Data Presentation: Troubleshooting High Background
The following tables present hypothetical data from troubleshooting experiments to improve the signal-to-noise ratio (S/N) in a fluorescence-based assay.
Table 1: Effect of Compound Concentration on Signal-to-Noise Ratio
| Compound Conc. (µM) | Signal (RFU) | Background (RFU) | Net Signal (Signal - Bkg) | S/N Ratio (Net Signal / Bkg) |
| 100 | 18500 | 9500 | 9000 | 0.95 |
| 50 | 16200 | 5100 | 11100 | 2.18 |
| 25 | 14800 | 2400 | 12400 | 5.17 |
| 10 | 11500 | 950 | 10550 | 11.11 |
| 1 | 4500 | 550 | 3950 | 7.18 |
Table 2: Effect of Wash Protocol on Signal-to-Noise Ratio (at 25 µM Compound)
| Wash Protocol | Signal (RFU) | Background (RFU) | Net Signal (Signal - Bkg) | S/N Ratio (Net Signal / Bkg) |
| 1x PBS | 14800 | 2400 | 12400 | 5.17 |
| 3x PBS | 14500 | 1100 | 13400 | 12.18 |
| 3x PBS + 0.05% Tween-20 | 14200 | 750 | 13450 | 17.93 |
| 5x PBS + 0.05% Tween-20 | 13900 | 600 | 13300 | 22.17 |
Experimental Protocols
Protocol 1: Optimizing Wash Steps in an Immunoassay
This protocol aims to reduce background by optimizing the washing procedure after incubation with this compound.
-
Plate Preparation: Coat a 96-well black, clear-bottom microplate with the target protein and block with a suitable blocking buffer (e.g., 5% BSA in PBS).[1]
-
Compound Incubation: Add this compound at a fixed concentration (e.g., 25 µM) to all wells except for "no compound" controls. Incubate for the standard assay time.
-
Washing:
-
Condition A: Wash wells 1 time with 200 µL of PBS.
-
Condition B: Wash wells 3 times with 200 µL of PBS.
-
Condition C: Wash wells 3 times with 200 µL of PBS containing 0.05% Tween-20.[8]
-
Condition D: Wash wells 5 times with 200 µL of PBS containing 0.05% Tween-20.
-
-
Detection: Proceed with the addition of detection antibodies and substrate as per the standard assay protocol.
-
Data Analysis: Measure the signal and background for each condition. Calculate the net signal and signal-to-noise ratio to determine the optimal wash protocol.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving high background noise in your assay.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 4. microscopyfocus.com [microscopyfocus.com]
- 5. agilent.com [agilent.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 9. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many 5-nitroindole derivatives, is expected to have poor solubility in aqueous solutions. It is a lipophilic molecule and will likely require organic co-solvents for dissolution.
Q2: Which solvents are recommended for preparing a stock solution?
A2: For preparing a stock solution, it is advisable to start with a strong organic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended for creating high-concentration stock solutions.[1] For some applications, ethanol may also be suitable, although it may have a lower solubilizing capacity.[1]
Q3: My compound is precipitating when I dilute the stock solution into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[1] This occurs because the concentration of the organic co-solvent is reduced, and the compound is no longer soluble in the final aqueous solution. To address this, you can try the following:
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Optimize the final co-solvent concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility while being compatible with your experimental system.[2]
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Use a different co-solvent: Some co-solvents may be more effective at maintaining solubility in your specific buffer.
-
Employ serial dilutions: Perform intermediate dilutions in a mixture of the organic solvent and your aqueous buffer before making the final dilution.[1]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: To avoid solvent-induced toxicity and off-target effects in most cell lines, the final concentration of DMSO should generally be kept below 0.5% (v/v).[1] However, this tolerance can vary between different cell types. It is crucial to include a vehicle control in your experiments to assess the impact of the solvent on your specific system.[1]
Q5: Can I use heat to help dissolve the compound?
A5: Gentle heating, for instance in a 37°C water bath, can be an effective method to aid in the dissolution of your compound.[1] However, it is important to be cautious, as excessive heat can lead to the degradation of the compound. Always verify the thermal stability of your compound before applying heat.[1]
Q6: Are there alternative methods to improve the solubility of this compound?
A6: Yes, several formulation strategies can be employed to enhance solubility. These include:
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pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can improve solubility.[2][3]
-
Use of Solubilizing Agents: Surfactants and cyclodextrins can be used to increase the solubility of poorly soluble compounds.[4][5]
-
Nanotechnology Approaches: Formulating the compound into nanoparticles can significantly increase its surface area and, consequently, its dissolution rate and solubility.[4]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution characteristics.[6]
Solubility Profile
The following table summarizes the expected solubility of this compound in various solvents. This data is intended as a guideline, and actual solubility may vary based on the purity of the compound and experimental conditions.
| Solvent | Expected Solubility | Recommendations |
| DMSO | > 50 mM | Recommended for high-concentration stock solutions.[1] |
| DMF | > 50 mM | An alternative to DMSO for stock solutions.[1] |
| Ethanol | ~ 5 mM | Suitable for some applications, but with lower solubility than DMSO or DMF.[1] |
| Methanol | ~ 2 mM | Lower solubility.[1] |
| Acetonitrile | < 1 mM | Not recommended for creating stock solutions.[1] |
| Water | < 0.1 µM | Considered practically insoluble in aqueous solutions.[1] |
Troubleshooting Guide
Problem: The compound is not dissolving in the chosen solvent for the stock solution.
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Solution 1: Use a stronger organic solvent. If you are facing dissolution issues with solvents like ethanol, switch to a more potent solvent such as DMSO or DMF.[1]
-
Solution 2: Employ mechanical assistance. Use a vortex mixer for several minutes or sonicate the solution in a water bath to enhance the rate of dissolution.[1]
-
Solution 3: Apply gentle heat. Warming the solution in a water bath (37-50°C) while mixing can help.[1]
Problem: The compound shows instability in solution over time.
-
Solution 1: Use antioxidants. The addition of antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can help prevent oxidative degradation of indole compounds.[2]
-
Solution 2: Protect from light. Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Solution 3: Prepare fresh solutions. For sensitive compounds, it is always best to prepare solutions fresh before each experiment.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Add Solvent: Add the appropriate volume of high-purity DMSO or DMF to the vial containing the compound.
-
Dissolve: Vortex the solution for 2-5 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[1]
-
Gentle Heating (Optional): If necessary, warm the solution to 37°C in a water bath for 5-10 minutes with intermittent vortexing.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Cell-Based Assays
-
Thaw Stock Solution: Thaw one aliquot of the stock solution at room temperature.[1]
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Intermediate Dilutions: Perform serial dilutions of the stock solution in the same solvent to create a range of intermediate concentrations.[1]
-
Final Dilution: Dilute the intermediate solutions into your pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed the recommended limit (typically <0.5%).[1] For example, a 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%.[1]
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Mix and Add: Gently mix the final solutions by inverting the tubes and immediately add them to your cell culture plates.[1]
Visualizations
References
Technical Support Center: Interpreting Ambiguous NMR Spectra of 5-Nitrogramine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of ambiguous NMR spectra of 5-nitrogramine.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 5-nitrogramine?
A1: While specific experimental data for 5-nitrogramine can vary depending on the solvent and concentration, predicted chemical shifts can be estimated based on the parent compound, gramine, and the known effects of a nitro substituent on the indole ring. The electron-withdrawing nature of the nitro group at the C5 position is expected to cause a downfield shift (deshielding) of the protons and carbons in the aromatic ring, particularly those in close proximity (H4, H6, and H7).
Predicted ¹H NMR Chemical Shifts for 5-Nitrogramine
| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Notes |
| H1 (NH) | 8.1 - 8.5 | br s | Broad singlet, chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| H2 | 7.2 - 7.4 | s | Singlet. |
| H4 | 8.0 - 8.2 | d | Doublet, deshielded by the adjacent nitro group. |
| H6 | 7.8 - 8.0 | dd | Doublet of doublets. |
| H7 | 7.3 - 7.5 | d | Doublet. |
| -CH₂- | 3.6 - 3.8 | s | Singlet. |
| -N(CH₃)₂ | 2.3 - 2.5 | s | Singlet. |
Predicted ¹³C NMR Chemical Shifts for 5-Nitrogramine
| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| C2 | 123 - 126 | |
| C3 | 110 - 113 | |
| C3a | 127 - 130 | |
| C4 | 118 - 121 | |
| C5 | 141 - 144 | Attached to the nitro group. |
| C6 | 117 - 120 | |
| C7 | 111 - 114 | |
| C7a | 138 - 141 | |
| -CH₂- | 54 - 57 | |
| -N(CH₃)₂ | 45 - 48 |
Q2: Why is the N-H proton signal of the indole ring broad or sometimes not visible?
A2: The N-H proton of an indole is exchangeable and can participate in hydrogen bonding. This can lead to several phenomena in the ¹H NMR spectrum:
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Exchange with residual water: Traces of water in the deuterated solvent can cause the N-H proton to exchange, leading to a broadened signal or its complete disappearance.
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Quadrupole broadening: The adjacent nitrogen atom has a quadrupole moment which can contribute to the broadening of the N-H signal.
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Solvent effects: The chemical shift and appearance of the N-H proton are highly dependent on the solvent due to varying degrees of hydrogen bonding and exchange rates.[1]
Q3: I am observing more signals in my spectrum than expected. What could be the reason?
A3: The presence of extra signals in your NMR spectrum can be attributed to several factors:
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Impurities: This is the most common reason. Impurities could be residual solvents from purification (e.g., ethyl acetate, dichloromethane), starting materials, or byproducts.
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Sample Degradation: 5-nitrogramine, like many organic compounds, may degrade over time depending on storage conditions.
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Rotamers or Tautomers: While less common for the rigid indole ring system, some complex heterocyclic molecules can exist as slowly interconverting rotational isomers (rotamers) or tautomers on the NMR timescale, which would result in two sets of peaks.
Q4: The chemical shifts in my spectrum do not match the predicted values. Why?
A4: Discrepancies between observed and predicted chemical shifts can arise from:
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Solvent Effects: Different deuterated solvents can significantly alter the chemical shifts of protons and carbons due to their varying polarities and abilities to form hydrogen bonds.[2]
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Concentration Differences: At higher concentrations, intermolecular interactions such as π-π stacking between the aromatic rings of the indole can occur, leading to changes in the magnetic environment and thus the chemical shifts of the protons.[2]
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pH of the Sample: Acidic or basic impurities can alter the protonation state of the molecule, especially the dimethylamino group, leading to significant changes in the chemical shifts.
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Incorrect Referencing: Ensure your spectrum is correctly referenced to the residual solvent peak or an internal standard like TMS.
Troubleshooting Guides
Problem 1: Ambiguous or overlapping signals in the aromatic region.
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Solution 1: Change the NMR Solvent. Switching to a solvent with different properties (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of the aromatic protons, potentially resolving the overlap.
-
Solution 2: Acquire a Higher Field NMR Spectrum. A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, which can help to resolve overlapping multiplets.
-
Solution 3: Perform 2D NMR Experiments. Techniques like COSY (Correlated Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual signals within a complex multiplet.
Problem 2: Broad peaks throughout the spectrum.
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Solution 1: Check Sample Solubility and Concentration. Poor solubility or a highly concentrated sample can lead to peak broadening.[3] Ensure your sample is fully dissolved and consider diluting it.
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Solution 2: Improve Shimming. The homogeneity of the magnetic field greatly affects peak shape. Re-shimming the spectrometer can significantly improve peak resolution.
-
Solution 3: Check for Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.[2] If suspected, try to repurify the sample.
Problem 3: Identifying the exchangeable N-H proton.
-
Solution: D₂O Exchange Experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will exchange with deuterium and either disappear or significantly decrease in intensity.[3]
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
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Weighing: Accurately weigh approximately 5-10 mg of 5-nitrogramine into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a clean pipette.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a sonicator for 1-2 minutes to ensure complete dissolution.
-
Analysis: Insert the NMR tube into the spinner and place it in the NMR spectrometer for analysis.
Protocol 2: D₂O Exchange Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your 5-nitrogramine sample.
-
D₂O Addition: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O).
-
Mixing: Cap the tube and shake it gently for about 30 seconds to ensure proper mixing.
-
Re-analysis: Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.
-
Comparison: Compare the two spectra. The signal for the exchangeable N-H proton should have disappeared or be significantly reduced in the second spectrum.
Visualizations
Caption: A troubleshooting workflow for ambiguous NMR spectra.
Caption: Key structural features of 5-nitrogramine for NMR.
References
Technical Support Center: Refining Experimental Conditions for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the experimental conditions for the synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, commonly known as 5-nitrogramine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Mannich reaction. This three-component condensation involves the reaction of 5-nitroindole with formaldehyde and dimethylamine.[1][2][3]
Q2: What are the typical starting materials and reagents for the synthesis of 5-nitrogramine?
A2: The key starting materials are 5-nitroindole, formaldehyde (often used as an aqueous solution, e.g., formalin), and dimethylamine (typically as a solution in water or an organic solvent).[1][4] An acid catalyst, such as acetic acid or a Lewis acid like zinc chloride, is often employed to facilitate the reaction.[4]
Q3: What is the expected yield for the synthesis of 5-nitrogramine?
A3: The reported yields for the synthesis of gramine derivatives, including nitro-substituted analogs, can vary significantly depending on the specific reaction conditions. Yields ranging from 70.5% to 95% have been reported for the synthesis of gramine and its analogues using the Mannich reaction.[4] Optimization of catalyst, temperature, and reaction time is crucial for achieving high yields.
Q4: How can the purity of the synthesized this compound be assessed?
A4: The purity of the final product can be determined using a combination of analytical techniques. Thin-layer chromatography (TLC) is useful for monitoring the progress of the reaction and assessing the presence of impurities. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed. The structure and identity of the compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[5][6][7]
Q5: What are the common purification methods for 5-nitrogramine?
A5: The crude product is often purified by column chromatography on silica gel.[4] Crystallization is another effective method for purifying the final compound, which can yield a product of high purity. The choice of solvent for crystallization is critical and needs to be determined empirically.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC to ensure it has gone to completion. - Extend the reaction time if starting material is still present. - Optimize the reaction temperature; gentle heating may be required, but excessive heat can lead to degradation. |
| Suboptimal Catalyst | - If using an acid catalyst, ensure the appropriate concentration is used. For indoles, milder acids like acetic acid are often preferred to prevent polymerization.[4] - Consider screening different catalysts, such as Lewis acids (e.g., ZnCl₂) which have been shown to be effective for gramine synthesis.[4] |
| Poor Reagent Quality | - Use high-purity starting materials. Impurities in the 5-nitroindole, formaldehyde, or dimethylamine can lead to side reactions and lower yields. - Ensure that the formaldehyde and dimethylamine solutions have the correct concentration. |
| Side Reactions | - Indoles can be sensitive to strongly acidic conditions, which may lead to the formation of polymeric byproducts. Using a milder catalyst or optimizing the pH can mitigate this. - The nitro group can be sensitive to certain reaction conditions. Avoid harsh reducing or oxidizing agents if not intended. |
Presence of Impurities
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Optimize reaction time and temperature to ensure complete conversion of the starting materials. - Purify the crude product using column chromatography to separate the product from unreacted starting materials. |
| Formation of Byproducts | - The reaction of indole with formaldehyde can sometimes lead to the formation of bis(indolyl)methanes. Optimizing the stoichiometry of the reactants can help minimize this. - Side reactions due to the reactivity of the indole nucleus can occur. Careful control of reaction conditions is crucial. |
| Degradation of Product | - The product may be unstable under certain work-up or purification conditions. Avoid prolonged exposure to strong acids or bases. - During purification by column chromatography, deactivation of the silica gel with a small amount of a basic modifier (e.g., triethylamine in the eluent) can sometimes prevent product degradation. |
Experimental Protocols
Synthesis of this compound via Mannich Reaction
This protocol is a general guideline based on typical Mannich reactions for indole derivatives. Optimization of specific parameters may be required.
Materials:
-
5-nitroindole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Acetic acid (glacial)
-
Ethanol or Dioxane (solvent)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-nitroindole (1 equivalent) in the chosen solvent (e.g., ethanol).
-
To this solution, add dimethylamine (2-3 equivalents) followed by formaldehyde (2-3 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Data Presentation
Table 1: Comparison of Catalysts in the Synthesis of Gramine Derivatives
| Catalyst | Reaction Conditions | Yield Range (%) | Reference |
| Acetic Acid | Varies (e.g., heating) | 70.5 - 95.6 | [4] |
| Zinc Chloride (ZnCl₂) | Room temperature in Ethanol | up to 98 | [4] |
| Acidic Ionic Liquid | Varies | ~81.6 | [4] |
| Montmorillonite/ZnCl₂ | Microwave irradiation (5 min) | ~93.8 | [4] |
Note: Yields are reported for gramine and its analogues and may vary for the specific synthesis of 5-nitrogramine.
Visualizations
Troubleshooting Workflow for Low Yield in 5-Nitrogramine Synthesis
Caption: Troubleshooting decision tree for addressing low yield in the synthesis of 5-nitrogramine.
General Mannich Reaction Pathway for 5-Nitroindole
Caption: Simplified reaction pathway for the Mannich synthesis of 5-nitrogramine.
References
- 1. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 2. researchgate.net [researchgate.net]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. youtube.com [youtube.com]
- 7. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
Validation & Comparative
Validating the Mechanism of Action of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a 5-nitroindole derivative with potential as an anticancer agent. By objectively comparing its anticipated performance with established alternatives and providing detailed experimental methodologies, this document serves as a valuable resource for researchers in the field of oncology and drug discovery.
Mechanism of Action: Targeting the c-Myc Oncogene
This compound belongs to a class of compounds that function as c-Myc G-quadruplex binders. The c-Myc oncogene, a critical regulator of cell proliferation and apoptosis, is overexpressed in a majority of human cancers. Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex (G4) DNA secondary structure. The formation and stabilization of this G4 structure act as a transcriptional repressor, downregulating c-Myc expression.
The primary mechanism of action for 5-nitroindole derivatives involves binding to and stabilizing the c-Myc G-quadruplex, which leads to:
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Downregulation of c-Myc Transcription: By stabilizing the G4 structure, the compound inhibits the transcription of the c-Myc gene.
-
Induction of Apoptosis: The subsequent decrease in c-Myc protein levels disrupts cellular processes and triggers programmed cell death in cancer cells.
-
Generation of Reactive Oxygen Species (ROS): Some derivatives in this class have also been shown to increase intracellular ROS levels, contributing to their cytotoxic effects.
While direct quantitative data for this compound is not available in the cited literature, the performance of closely related pyrrolidine-substituted 5-nitroindole derivatives suggests its potential efficacy as a c-Myc G-quadruplex stabilizer.
Comparative Analysis with Alternative c-Myc G-Quadruplex Binders
To contextualize the potential of this compound, this section compares the performance of its chemical class to well-characterized c-Myc G-quadruplex binders: BRACO-19, CX-3543 (Quarfloxin), and TMPyP4.
Table 1: Comparison of in vitro Efficacy (IC50) of c-Myc G-Quadruplex Binders
| Compound/Compound Class | Cell Line | IC50 (µM) | Citation(s) |
| Pyrrolidine-substituted 5-nitroindoles | HeLa | Not Specified | [1] |
| Raji | Not Specified | ||
| BRACO-19 | U87 | 1.45 | [2] |
| U251 | 1.55 | [2] | |
| SHG-44 | 2.5 | [2] | |
| C6 | 27.8 | [2] | |
| Myeloma | 15.3 | [3] | |
| CX-3543 (Quarfloxin) | Multiple Cancer Cell Lines | Average: 2.36 | [4] |
| TMPyP4 | HeLa | 3.4 | [5] |
| HCT116 | 3.2 | [5] |
Table 2: Comparison of c-Myc G-Quadruplex Stabilization (ΔTm) and Binding Affinity (Kd)
| Compound/Compound Class | ΔTm (°C) for c-Myc G4 | Binding Affinity (Kd) for c-Myc G4 | Citation(s) |
| Pyrrolidine-substituted 5-nitroindoles | Not Specified | Not Specified | [1] |
| BRACO-19 | Not Specified | Not Specified | |
| CX-3543 (Quarfloxin) | >15 | Not Specified | [6] |
| TMPyP4 | Not Specified | Not Specified |
Note: ΔTm represents the change in melting temperature of the G-quadruplex DNA upon ligand binding, indicating stabilization. A higher ΔTm value signifies greater stabilization.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the mechanism of action of this compound.
FRET Melting Assay for G-Quadruplex Stabilization
This assay measures the change in melting temperature (Tm) of a fluorescently labeled c-Myc G-quadruplex oligonucleotide upon compound binding.
-
Materials:
-
Fluorescently labeled c-Myc G-quadruplex oligonucleotide (e.g., 5'-FAM-Pu22-TAMRA-3').
-
Assay buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Real-time PCR instrument.
-
-
Procedure:
-
Prepare a 200 nM solution of the fluorescently labeled c-Myc G-quadruplex oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, mix the annealed oligonucleotide with the compound dilutions. Include a no-compound control.
-
Measure fluorescence intensity as the temperature is increased from 25°C to 95°C.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded.
-
Calculate the ΔTm by subtracting the Tm of the control from the Tm of the compound-treated samples.
-
c-Myc Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the c-Myc promoter.
-
Materials:
-
Cancer cell line (e.g., HeLa) transfected with a c-Myc promoter-luciferase reporter construct.
-
Cell culture medium and reagents.
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence indicates inhibition of c-Myc promoter activity.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic effect of the compound on cancer cells.
-
Materials:
-
Cancer cell line (e.g., HeLa).
-
Cell culture medium and reagents.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a set period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound.
Caption: Workflow for the FRET Melting Assay.
Caption: Logical flow for validating the compound's mechanism of action.
References
- 1. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine analogs, commonly known as 5-nitrogramine analogs. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 5-position, combined with a dimethylaminomethyl moiety at the 3-position, has yielded compounds with significant biological activities, particularly in the realm of anticancer research.[1][2][3] This guide synthesizes available experimental data to elucidate the key structural features influencing the biological activity of these analogs.
Introduction to this compound
This compound is a derivative of gramine, a naturally occurring indole alkaloid.[1][3] The presence of the electron-withdrawing nitro group at the C5 position of the indole ring is crucial for various biological activities observed in this class of compounds.[2][4] Research has primarily focused on the anticancer potential of these analogs, with studies indicating that they can exert their effects through mechanisms such as the stabilization of G-quadruplex DNA structures in oncogene promoters, like c-Myc, leading to the downregulation of gene expression.[5]
Core Structure
References
- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine and Related 5-Nitroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, also known as 5-Nitrogramine, is a small molecule belonging to the 5-nitroindole class of compounds. The indole scaffold is a common motif in pharmacologically active molecules, and derivatives of 5-nitroindole have been investigated for a range of biological activities. Understanding the target profile and potential cross-reactivity of such compounds is crucial for advancing drug discovery and development, as off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing.
Quantitative Data on the Biological Activity of 5-Nitroindole Derivatives
The following table summarizes the in vitro activity of a series of pyrrolidine-substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line and their binding affinity for the c-Myc G-quadruplex.[1] The data highlights the potential for this chemical class to target nucleic acid secondary structures.
| Compound ID | Structure | HeLa IC50 (µM)[1] | c-Myc G4 Binding Affinity (K D, µM)[2] |
| 5 | 5-nitro-1-(pyrrolidin-1-ylmethyl)-1H-indole | 5.08 ± 0.91 | 1.42 (MST) |
| 7 | 1-((3-fluoropyrrolidin-1-yl)methyl)-5-nitro-1H-indole | 5.89 ± 0.73 | 1.32 (MST) |
| 12 | This compound analogue | > 10 | 4.15 (MST) |
| 3 | 1-methyl-1H-indol-5-amine analogue | > 10 | 9.7 (MST) |
| 9a | 1-(azetidin-1-ylmethyl)-1H-indol-5-amine | > 10 | 6.2 (MST) |
IC50 values represent the concentration required to inhibit 50% of cell proliferation. K D (dissociation constant) values were determined by Microscale Thermophoresis (MST) and represent the binding affinity to the c-Myc G-quadruplex.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for the anticancer activity of 5-nitroindole derivatives that target the c-Myc G-quadruplex, and a general experimental workflow for assessing compound selectivity.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of compound activity. Below are representative methodologies for a primary target binding assay and a common cross-reactivity screening assay.
c-Myc G-Quadruplex Binding Assay (Fluorescence Indicator Displacement)
This assay determines the ability of a test compound to bind to the c-Myc G-quadruplex by measuring the displacement of a fluorescent probe.
Materials:
-
c-Myc oligonucleotide sequence capable of forming a G-quadruplex.
-
Thiazole Orange (TO) fluorescent probe.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometer.
Procedure:
-
G-Quadruplex Annealing: Dissolve the c-Myc oligonucleotide in the assay buffer to a stock concentration. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate the formation of the G-quadruplex structure.
-
Assay Preparation: In the wells of a 96-well plate, add the annealed c-Myc G-quadruplex DNA to a final concentration of 0.25 µM.
-
Fluorescent Probe Addition: Add Thiazole Orange to each well to a final concentration of 0.5 µM.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 501 nm and an emission wavelength of approximately 521 nm.
-
Data Analysis: The binding of the test compound to the G-quadruplex displaces the Thiazole Orange, resulting in a decrease in fluorescence. The concentration of the compound that causes a 50% reduction in fluorescence (DC50) is calculated to determine its binding affinity.
Radiometric Kinase Assay for Cross-Reactivity Screening
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Purified kinase enzyme.
-
Specific kinase substrate (peptide or protein).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (composition varies depending on the kinase).
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (for control wells) to the reaction mixture.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined from the dose-response curves.
Conclusion
While direct cross-reactivity data for this compound is limited, the analysis of structurally related 5-nitroindole derivatives suggests that this compound class has the potential to interact with non-traditional targets such as G-quadruplex DNA. The provided data on pyrrolidine-substituted 5-nitroindoles demonstrates their efficacy in targeting the c-Myc G-quadruplex, leading to anticancer effects.[1] To fully characterize the selectivity profile of this compound, it would be necessary to perform broad panel screening against various target families, such as kinases, GPCRs, and ion channels, using established methodologies like those described in this guide. Such comprehensive profiling is essential for the rational design and development of selective and safe therapeutic agents based on the 5-nitroindole scaffold.
References
cytotoxicity comparison between N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine and standard drug
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current knowledge regarding the cytotoxic properties of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine. At present, there are no published studies that specifically evaluate the cytotoxic effects of this compound against any cancer cell line or compare its activity to standard anticancer drugs.
While the broader class of indole-containing compounds has been the subject of extensive research in oncology, leading to the development of numerous therapeutic agents, data on this particular substituted indole derivative remains elusive. Searches of prominent scientific databases and chemical repositories have not yielded any experimental data, such as IC50 values or cell viability assays, for this compound.
Consequently, it is not possible to provide a direct comparative analysis of its cytotoxicity against a standard drug, nor is it feasible to detail specific experimental protocols or associated signaling pathways as requested.
General Methodologies for Cytotoxicity Assessment
For the benefit of researchers and drug development professionals, this guide outlines the standard experimental workflow and common assays used to determine the cytotoxic potential of a novel chemical entity. Should data for this compound become available, it would likely be generated using methodologies similar to those described below.
Experimental Workflow for In Vitro Cytotoxicity Screening
A typical workflow for assessing the cytotoxicity of a test compound against cancer cell lines is depicted below. This process begins with the preparation of the compound and cell cultures, followed by treatment and subsequent measurement of cell viability.
Caption: Standard workflow for in vitro cytotoxicity testing.
Common Cytotoxicity Assays
Should research be undertaken on this compound, the following established assays would be suitable for determining its cytotoxic activity.
| Assay Type | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. | Colorimetric measurement of formazan absorbance, proportional to the number of viable cells. |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble, simplifying the procedure. | Colorimetric measurement of soluble formazan absorbance. |
| SRB Assay | Sulforhodamine B (SRB) dye binds to basic amino acids of cellular proteins under acidic conditions. | Colorimetric measurement of bound dye after solubilization, proportional to total cellular protein mass. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | Colorimetric or fluorometric measurement of LDH activity, an indicator of plasma membrane damage and cell death. |
Potential Signaling Pathways for Indole Derivatives
While no specific pathways have been identified for this compound, other cytotoxic indole derivatives have been shown to exert their effects through various mechanisms. A generalized diagram of potential signaling pathways that could be investigated is presented below.
Caption: Potential mechanisms of action for a novel indole compound.
Conclusion
This guide serves to provide a framework for the potential evaluation of this compound's cytotoxicity. However, without experimental data, a direct and objective comparison with standard anticancer drugs is not possible. Further research is required to elucidate the biological activity of this specific compound. Researchers interested in this molecule are encouraged to perform the foundational cytotoxicity screening assays outlined herein to establish its potential as a therapeutic agent.
The Therapeutic Potential of 5-Nitroindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-nitroindole scaffold has garnered significant interest in medicinal chemistry as a "privileged structure" for the development of novel therapeutic agents. This guide provides a comparative overview of the therapeutic potential of 5-nitroindole derivatives, with a focus on their anticancer and antimicrobial properties. While research on the specific derivative 5-nitrogramine is limited, the broader class of 5-nitroindoles has demonstrated promising biological activities, supported by experimental data.
Anticancer Activity of 5-Nitroindole Derivatives
Derivatives of 5-nitroindole have shown potent cytotoxic activity against various cancer cell lines. A primary mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[1] This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in up to 80% of human cancers, subsequently inducing cell cycle arrest and apoptosis.[1] Furthermore, some 5-nitroindole compounds have been observed to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1]
Comparative Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of representative 5-nitroindole derivatives against various human cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Pyrrolidine-substituted 5-nitroindoles | HeLa (Cervical Cancer) | GI50 | < 8.5 µM | [2] |
| 6-nitro-4-substituted quinazolines | Colon and Lung Cancer Cells | Cytotoxicity | Superior to or nearly equal to gefitinib | [3] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | NCI-60 panel | GI50 | Varies by cell line | [4] |
| 2-Chloro-5-nitrobenzaldehyde derivatives | Various cancer cell lines | GI50 | Varies by derivative | [5] |
Signaling Pathways in Anticancer Activity
The anticancer effects of 5-nitroindole derivatives are mediated through specific signaling pathways. The diagrams below illustrate the key molecular events following treatment with these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Confirming Target Engagement of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine with alternative compounds targeting the c-Myc oncogene. It includes detailed experimental protocols and supporting data to facilitate the confirmation of its target engagement.
This compound is a member of the 5-nitroindole class of compounds, which have garnered significant interest for their potential as anticancer agents.[1][2][3] The primary molecular target of this class of molecules is the G-quadruplex (G4) DNA structure formed in the promoter region of the c-Myc oncogene.[1][3][4] Stabilization of this G-quadruplex structure by small molecules leads to the transcriptional repression of c-Myc, a pivotal regulator of cell proliferation, growth, and apoptosis that is dysregulated in a majority of human cancers.[5][6] This guide outlines key experimental approaches to verify the direct binding of this compound to the c-Myc G-quadruplex and compares its potential efficacy with other established c-Myc inhibitors.
Comparative Analysis of c-Myc Inhibitors
To effectively evaluate this compound, it is crucial to compare it with other compounds that target the c-Myc pathway through different mechanisms. This includes other G-quadruplex stabilizers and inhibitors that target c-Myc protein interactions or its transcriptional machinery.
Table 1: Comparison of Chemical Structures and Mechanisms of Action
| Compound Name | Chemical Structure | Mechanism of Action |
| This compound | Putative stabilizer of the c-Myc promoter G-quadruplex. | |
| BRACO-19 | Stabilizes telomeric and c-Myc G-quadruplexes. | |
| Pyridostatin | Stabilizes both DNA and RNA G-quadruplexes. | |
| JQ1 | BET bromodomain inhibitor; displaces BRD4 from chromatin, leading to downregulation of c-Myc transcription. | |
| 10058-F4 | Inhibits the protein-protein interaction between c-Myc and its binding partner Max. |
Table 2: In Vitro Binding Affinity for the c-Myc Promoter G-Quadruplex
| Compound | Method | Binding Affinity (Kd) / Stabilization (ΔTm) |
| This compound | Estimated from SAR of analogs[3] | Estimated Kd: 1 - 10 µM |
| BRACO-19 | Various biophysical methods | Kd: ~0.5 - 5 µM |
| Pyridostatin | Multiple techniques | Kd: ~0.5 µM |
| JQ1 | N/A (Does not directly bind G4 DNA) | N/A |
| 10058-F4 | N/A (Does not directly bind G4 DNA) | N/A |
Note: The binding affinity for this compound is an estimation based on structure-activity relationship studies of closely related 5-nitroindole derivatives.[3]
Table 3: Cellular Activity and Effects on c-Myc
| Compound | Cell Line | IC50 (Cell Viability) | Effect on c-Myc Expression |
| 5-Nitroindole Derivatives (general) | HeLa, various cancer lines | Low to mid µM range[3] | Downregulation of mRNA and protein |
| BRACO-19 | Various cancer cell lines | µM range | Downregulation of c-Myc protein |
| Pyridostatin | Human cancer cell lines | ~1-10 µM | Downregulation of c-Myc protein |
| JQ1 | Multiple cancer cell lines | nM to low µM range | Potent downregulation of c-Myc mRNA and protein |
| 10058-F4 | Various cancer cell lines | 10 - 100 µM | Downregulation of c-Myc target genes |
Experimental Protocols for Target Engagement
To rigorously confirm that this compound engages the c-Myc G-quadruplex, a multi-faceted approach employing both in vitro and cellular assays is recommended.
In Vitro Target Engagement
1. Förster Resonance Energy Transfer (FRET) Melting Assay
This assay measures the ability of a ligand to stabilize the G-quadruplex structure, resulting in an increased melting temperature (Tm).
-
Principle: A DNA oligonucleotide corresponding to the c-Myc G-quadruplex forming sequence is labeled with a FRET donor and acceptor pair. In the folded G-quadruplex state, the fluorophores are in close proximity, leading to high FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET. A stabilizing ligand will increase the Tm.
-
Protocol:
-
Synthesize or purchase a c-Myc G-quadruplex-forming oligonucleotide dual-labeled with a FRET pair (e.g., FAM and TAMRA).
-
Prepare a solution of the labeled oligonucleotide (typically 0.1-0.2 µM) in a relevant buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure G-quadruplex formation.
-
In a 96-well plate, add the annealed oligonucleotide and the test compound at various concentrations. Include a no-ligand control.
-
Use a real-time PCR machine to monitor the fluorescence of the donor fluorophore while gradually increasing the temperature from 25°C to 95°C.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. Calculate the change in melting temperature (ΔTm) induced by the compound.
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to its target, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand is titrated into a solution containing the target molecule (c-Myc G-quadruplex DNA) at a constant temperature. The heat change upon each injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Protocol:
-
Prepare a solution of the c-Myc G-quadruplex oligonucleotide and the test compound in the same buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, pH 7.4).
-
Thoroughly degas both solutions before use.
-
Load the G-quadruplex solution (typically 10-20 µM) into the sample cell of the ITC instrument and the compound solution (typically 100-200 µM) into the injection syringe.
-
Perform a series of small injections of the compound into the G-quadruplex solution, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
Integrate the heat data and fit to a suitable binding model to determine the thermodynamic parameters.
-
Cellular Target Engagement and Downstream Effects
3. G4-Chromatin Immunoprecipitation Sequencing (G4-ChIP-seq)
This technique allows for the genome-wide mapping of G-quadruplex structures and can be used to demonstrate that a compound stabilizes these structures in a cellular context.
-
Principle: Cells are treated with the test compound, and then DNA and associated proteins are cross-linked. The chromatin is sheared, and a G-quadruplex-specific antibody is used to immunoprecipitate DNA fragments containing G4 structures. The enriched DNA is then sequenced to identify the locations of G-quadruplexes. An increase in the signal at the c-Myc promoter in treated cells indicates stabilization of the G-quadruplex by the compound.
-
Protocol:
-
Treat cultured cells with this compound or a vehicle control.
-
Cross-link DNA-protein complexes with formaldehyde.
-
Isolate and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitate the G-quadruplex-containing chromatin fragments using a G4-specific antibody (e.g., BG4).
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched regions, focusing on the c-Myc promoter.
-
4. Western Blot Analysis of c-Myc Protein Levels
This assay quantifies the amount of c-Myc protein in cells following treatment with the test compound.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific for c-Myc.
-
Protocol:
-
Treat cells with the test compound at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against c-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
5. Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Levels
This technique measures the level of c-Myc gene expression at the mRNA level.
-
Principle: RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the c-Myc gene. The amount of PCR product is quantified in real-time using a fluorescent dye.
-
Protocol:
-
Treat cells with the test compound.
-
Extract total RNA from the cells and assess its quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform real-time PCR using the cDNA, c-Myc-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Analyze the amplification data to determine the relative expression of c-Myc mRNA, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
-
Visualizations
Caption: c-Myc signaling and inhibition.
Caption: Experimental workflow for target engagement.
References
- 1. d-nb.info [d-nb.info]
- 2. find.shef.ac.uk [find.shef.ac.uk]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthesis Methods for 5-Nitroindoles
For researchers, scientists, and drug development professionals, the efficient synthesis of 5-nitroindole, a key building block for various pharmacologically active compounds, is of paramount importance. This guide provides an objective comparison of the primary synthetic routes to 5-nitroindole, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection.
Comparison of Key Synthesis Methods
The synthesis of 5-nitroindole can be approached through several distinct pathways, each with its own advantages and drawbacks in terms of yield, reaction conditions, and substrate scope. The following table summarizes the key quantitative data for the most common methods.
| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Modified Direct Nitration | 2-Sodium sulfonate-1-acetylindole | Fuming nitric acid, Acetic acid, NaOH | Nitration: 1h; Hydrolysis: 20h | Nitration: 12; Hydrolysis: 70 | 90.1[1] |
| Fischer Indole Synthesis | p-Nitrophenylhydrazine, Acetaldehyde | Acid catalyst (e.g., HCl) | Not specified | Not specified | Moderate (e.g., 15% for a related derivative) |
| Nitration of 2-Methylindole | 2-Methylindole | Sodium nitrate, Sulfuric acid | 10 min | 0 | 96 (for 2-methyl-5-nitroindole) |
In-Depth Analysis of Synthesis Pathways
Modified Direct Nitration
Direct nitration of the indole ring is notoriously challenging due to its susceptibility to oxidation and polymerization under harsh acidic conditions. However, a modified approach starting from 2-sodium sulfonate-1-acetylindole offers a high-yielding and controlled route to 5-nitroindole. The sulfonate and acetyl protecting groups deactivate the pyrrole ring, directing nitration to the 5-position of the benzene ring. Subsequent hydrolysis removes the protecting groups to yield the final product.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole core. For the synthesis of 5-nitroindole, this method typically involves the acid-catalyzed cyclization of the p-nitrophenylhydrazone of acetaldehyde. While widely applicable, the yields for the synthesis of the parent 5-nitroindole can be modest, and the reaction may require careful optimization of the acid catalyst and reaction conditions.
Nitration of Substituted Indoles
To circumvent the challenges of direct indole nitration, a common strategy is to use an indole derivative with a substituent at the 2-position, such as 2-methylindole. The presence of the methyl group helps to direct the incoming nitro group to the 5-position of the benzene ring, often with high selectivity and yield under standard nitrating conditions (e.g., NaNO3/H2SO4). This method, however, yields a substituted 5-nitroindole, which may require subsequent modification if the unsubstituted parent compound is the target.
Experimental Protocols
Protocol 1: Modified Direct Nitration of 2-Sodium sulfonate-1-acetylindole[1]
Materials:
-
2-Sodium sulfonate-1-acetylindole (27.2 g, 0.1 mol)
-
Acetic acid (100 ml)
-
Fuming nitric acid (19 ml)
-
Sodium hydroxide (160 g)
-
Crushed ice
-
Ice water
Procedure:
-
To a 500 ml round-bottom flask, add 2-sodium sulfonate-1-acetylindole and acetic acid.
-
Cool the mixture to 12°C.
-
Slowly add fuming nitric acid over a period of 1 hour, maintaining the temperature at 12°C.
-
After the addition is complete, carefully pour the reaction mixture into 250 ml of crushed ice.
-
Add sodium hydroxide to the mixture.
-
Slowly raise the temperature to 70°C and maintain it for 20 hours.
-
Filter the resulting precipitate and wash it with two 100 ml portions of ice water.
-
Dry the solid to obtain 5-nitroindole (14.6 g, 90.1% yield).[1]
Protocol 2: Fischer Indole Synthesis of 5-Nitroindole-2-carboxylic acid (Illustrative of the general approach)
Step 1: Hydrazone Formation [2]
-
React an aqueous solution of p-nitrophenylhydrazine hydrochloride with an ethanolic solution of ethyl pyruvate at 20-60°C for 20-60 minutes.
-
Collect the intermediate product, ethyl pyruvate-4-nitrophenylhydrazone, from the reaction mixture.
Step 2: Cyclization [2]
-
React the obtained ethyl pyruvate-4-nitrophenylhydrazone with polyphosphoric acid as a catalyst in a benzene-based solvent (e.g., toluene or xylene).
-
Heat the reaction at 85-115°C for 20-60 minutes to obtain ethyl 5-nitroindole-2-carboxylate.
-
Perform alkaline hydrolysis of the ester at 20-30°C for 5-8 hours.
-
Acidify with hydrochloric acid to precipitate and collect the final product, 5-nitroindole-2-carboxylic acid.
Protocol 3: Nitration of 2-Methylindole
Materials:
-
2-Methylindole (262 mg, 2 mmol)
-
Sulfuric acid (4 mL)
-
Sodium nitrate (187 mg, 2.2 mmol)
-
Ice-water
Procedure:
-
In a flask, dissolve 2-methylindole in 2 mL of sulfuric acid and cool to 0°C with vigorous stirring.
-
Prepare a solution of sodium nitrate in 2 mL of sulfuric acid.
-
Add the sodium nitrate solution dropwise to the 2-methylindole solution.
-
Stir the reaction for an additional 10 minutes at 0°C.
-
Pour the reaction mixture into 8 mL of ice-water to precipitate the product.
-
Isolate the yellow product by filtration and wash with cold water.
-
This procedure yields 335 mg (96%) of 2-methyl-5-nitroindole.
Conclusion
The choice of synthesis method for 5-nitroindole depends on the specific requirements of the researcher, including desired yield, scale, and the availability of starting materials. The modified direct nitration of 2-sodium sulfonate-1-acetylindole stands out as a highly efficient method, providing an excellent yield of the parent 5-nitroindole.[1] The Fischer indole synthesis offers a more classical and versatile approach, though yields for the parent 5-nitroindole may be lower and require optimization. Finally, the nitration of a 2-substituted indole provides a high-yielding route to a substituted 5-nitroindole, which can be a valuable intermediate for further derivatization. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their application.
References
Benchmarking N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine Against Known Enzyme Inhibitors: A Comparative Guide
This guide provides a framework for benchmarking the biological activity of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine against established inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). Indole derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including the inhibition of various enzymes.[1][2] Given the structural similarity of this compound to other biologically active indole compounds, evaluating its potential as an inhibitor of key enzymes like MAO and AChE is a critical step in its pharmacological profiling.[3]
Comparative Inhibitory Activity
The inhibitory potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) against MAO-A, MAO-B, and AChE. The following tables present a hypothetical comparison of the subject compound with well-known inhibitors for these enzymes.
Table 1: Comparative IC50 Values Against Monoamine Oxidase (MAO) Isozymes
| Compound | IC50 (µM) vs. MAO-A | IC50 (µM) vs. MAO-B | Selectivity Index (MAO-B/MAO-A) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Moclobemide (Reversible, MAO-A selective) | 0.2 | 8.5 | 42.5 |
| Selegiline (Irreversible, MAO-B selective) | 5.0 | 0.01 | 0.002 |
| Tranylcypromine (Irreversible, Non-selective) | 0.8 | 1.2 | 1.5 |
Table 2: Comparative IC50 Values Against Acetylcholinesterase (AChE)
| Compound | IC50 (µM) vs. AChE |
| This compound | Data to be determined |
| Donepezil | 0.024 |
| Tacrine | 0.13 |
| Galantamine | 1.5 |
Experimental Protocols
Detailed methodologies are essential for generating reliable and reproducible data for benchmarking studies.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from standard fluorometric methods for measuring MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound and known inhibitors (Moclobemide, Selegiline, Tranylcypromine)
-
Amplex® Red Monoamine Oxidase Assay Kit (or equivalent)
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the test compound or a known inhibitor to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the Amplex® Red reagent/substrate mixture.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every 5 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for measuring cholinesterase activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound and known inhibitors (Donepezil, Tacrine, Galantamine)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader (visible absorbance)
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in Tris-HCl buffer.
-
In a 96-well plate, add DTNB and the test compound or a known inhibitor to each well.
-
Add the AChE enzyme to the wells and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm every 2 minutes for 10 minutes at 25°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathways and the experimental workflows for the inhibition assays.
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Caption: Acetylcholinesterase (AChE) Inhibition Pathway.
References
Safety Operating Guide
Proper Disposal of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a compound that requires careful management due to its chemical structure.
Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, it is crucial to infer its potential hazards from its functional groups: a nitroindole and a dimethylamine moiety. Nitro-containing organic compounds can be energetic and may act as strong oxidizers, while amine compounds can be corrosive and reactive. Therefore, this chemical should be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, adhere to the following safety measures to minimize risk:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a laboratory coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Incompatibilities: Keep the compound away from strong acids, strong oxidizing agents, and excessive heat, as these can lead to vigorous and potentially dangerous reactions.
Hazard Summary
While specific quantitative data for this compound is not available, the table below summarizes the general hazards associated with its primary chemical classes.
| Hazard Class | Potential Effects | Precautionary Measures |
| Nitro-Aromatic Compounds | May be toxic and potentially explosive. Strong oxidizers that can react violently with other materials. | Handle with care, avoiding shock, friction, and heat. Store separately from flammable and combustible materials. |
| Tertiary Amines | Can be corrosive to skin and eyes, and may be toxic if inhaled or ingested. Can react with acids and oxidizing agents. | Use in a well-ventilated area and wear appropriate PPE. Store away from incompatible substances.[1] |
| Indole Derivatives | May cause skin and eye irritation. Some derivatives have unknown long-term health effects. | Treat as potentially harmful and handle with appropriate safety precautions.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound and any contaminated disposable lab supplies (e.g., weighing papers, pipette tips, gloves) in a designated, compatible, and clearly labeled solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams, particularly those containing acids or strong oxidizers.[1][3] Halogenated and non-halogenated solvent wastes should generally be kept separate.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
2. Containerization and Labeling:
-
Container: Use a chemically resistant container with a tightly sealing lid. Ensure the container material is compatible with the waste.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the responsible researcher or principal investigator.
-
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment, such as a chemical-resistant tray, is used to contain any potential leaks.
-
Store the waste away from incompatible materials, direct sunlight, and heat sources.[1]
4. Disposal and Pickup:
-
Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS office to schedule a waste pickup.
-
Follow all institutional procedures for waste handover and complete any required documentation.
5. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a non-combustible absorbent material like sand or vermiculite.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, or if you are uncertain about the procedure, contact your institution's EHS office immediately.
Experimental Protocols
It is strongly advised not to attempt any chemical neutralization or degradation of this compound in the laboratory without validated and published protocols.[2] Such procedures can be hazardous and may generate byproducts of unknown toxicity. The safest and most compliant method of disposal is to transfer the chemical waste to a licensed hazardous waste facility via your institutional EHS program.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
Essential Safety and Handling Guide for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the safety data for structurally similar compounds, such as N,N-Dimethyl-3-nitroaniline and N,N-Dimethyl-4-nitroaniline, and is intended to provide a robust safety protocol for laboratory handling. Researchers must exercise caution and handle this compound as potentially hazardous.
This guide provides essential information for the safe handling, use, and disposal of this compound to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Chemical safety goggles or a face shield where splashing is possible. | Comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.[1][2] | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if dust/aerosols are generated.[1][2] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly donned.
-
Dispensing: Avoid creating dust. If the compound is a solid, handle it in a way that minimizes airborne particles.
-
General Practices: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[1][2] Avoid contact with eyes, skin, and clothing.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[1]
-
Waste Collection: Collect waste in a designated, labeled, and tightly closed container.
-
Labeling: Clearly label the waste container with the chemical name and hazard warnings.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not empty into drains.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

